molecular formula C12H18N2 B130345 1-Benzyl-4-methylpiperazine CAS No. 62226-74-8

1-Benzyl-4-methylpiperazine

Cat. No.: B130345
CAS No.: 62226-74-8
M. Wt: 190.28 g/mol
InChI Key: MLJOKPBESJWYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOKPBESJWYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354100
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62226-74-8
Record name Methylbenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1-Benzyl-4-methylpiperazine (MBZP). The information is intended for professionals in research, science, and drug development who require detailed technical data and methodologies.

Chemical Structure and Identification

This compound, also known as Methylbenzylpiperazine (MBZP), is a derivative of benzylpiperazine (BZP).[1] It is a synthetic compound that does not occur naturally.[2] The structure consists of a piperazine (B1678402) ring substituted with a benzyl (B1604629) group at one nitrogen atom and a methyl group at the other.

Table 1: Structural and Identification Data

IdentifierValue
IUPAC Name This compound[1]
Synonyms 1-methyl-4-benzylpiperazine, MBZP, Methylbenzylpiperazine[1][3]
CAS Number 62226-74-8[1]
Molecular Formula C₁₂H₁₈N₂[1][4][5]
SMILES CN1CCN(CC1)CC2=CC=CC=C2[1]
InChI InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3[1]
InChI Key MLJOKPBESJWYGL-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to light-yellow liquid with a characteristic amine-like odor.[4] Its hydrochloride salt is a white crystalline powder or solid.[3][6]

Table 2: Quantitative Physicochemical Properties

PropertyValue
Molecular Weight 190.29 g/mol [1][5]
Appearance Colorless to light-yellow liquid[4]
Boiling Point 278-280 °C (at 760 Torr)[4]; 128-132 °C (at 12 Torr)[5]
Density ~0.99 g/cm³[4]; 1.018 g/cm³ (Predicted)[5]
Flash Point ~125 °C[4]
Solubility (Free Base) Soluble in organic solvents like ethanol (B145695) and chloroform.[4]
Solubility (HCl Salt) Soluble in water, alcohol, and DMSO.[6]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reaction of 1-methylpiperazine (B117243) with benzyl chloride.[7] The benzyl group serves as an effective blocking group for the preparation of monosubstituted or unsymmetrically disubstituted piperazines.[8]

Detailed Methodology:

  • Reaction Setup: In a 3-neck flat-bottom flask equipped for heating and stirring, combine 1-Methylpiperazine and 99% ethanol.

  • Reagent Addition: Slowly add Benzyl Chloride to the solution.

  • Reaction Conditions: Heat the mixture in a hot water bath to 65°C for a period of 30 to 120 minutes.[7] This reaction yields this compound hydrochloride (MBZP-HCl).

  • Crystallization: Slowly cool the resulting solution to 0°C to facilitate the crystallization of the MBZP-HCl product.[7]

  • Isolation: The precipitated crystals are collected via suction filtration, washed with a non-polar solvent like dry benzene, and dried.[8]

  • Free Base Conversion (Optional): To obtain the free base, the hydrochloride salt is dissolved in water, made alkaline (pH > 12) with a strong base like 5N sodium hydroxide, and then extracted multiple times with an organic solvent such as chloroform.[8]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Methylpiperazine P1 Combine Reactants in Flask R1->P1 R2 Benzyl Chloride R2->P1 R3 Ethanol (Solvent) R3->P1 P2 Heat at 65°C (30-120 min) P1->P2 Reaction P3 Cool to 0°C P2->P3 Crystallization P4 Filter and Wash P3->P4 PRD This compound HCl (Crystalline Solid) P4->PRD Isolation

Caption: Synthesis workflow for this compound HCl.

Analytical Methods

Standard analytical techniques are employed for the identification and quantification of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for identifying piperazine derivatives in forensic samples.[9]

  • Sample Preparation: Samples are typically dissolved in methanol.[10]

  • Instrumentation: A gas chromatograph with a 5% phenyl/95% methyl silicone column (or similar) is used, coupled to a mass spectrometer.[10]

  • Typical GC Conditions:

    • Injector Temperature: 280°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 100°C for 1 min, ramped to 280°C at 25°C/min, and held for 3 min.[10]

  • Mass Spectrometry: The mass spectrum for the parent compound, 1-benzylpiperazine (B3395278) (BZP), shows characteristic peaks at m/z = 91 (base peak), 134, 56, 176, and 65.[2] Similar fragmentation patterns would be expected for MBZP, with shifts corresponding to the additional methyl group.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for the analysis of benzylpiperazine derivatives.

  • Methodology: A reverse-phase (RP) HPLC method can be employed.[11]

  • Column: A Newcrom R1 or similar C18 column can be used.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[11]

  • Detection: UV detection is commonly used. For the related BZP, maximum absorbance in aqueous acid is observed at 193 nm.[10]

Biological and Pharmacological Context

This compound (MBZP) is a stimulant drug with effects similar to, but slightly weaker than, benzylpiperazine (BZP).[1] It has been sold as an ingredient in recreational "party pills".[1] Like BZP, it acts on the dopaminergic and serotonergic systems, stimulating the release and inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and noradrenaline.[2][9][12] This mechanism of action is similar to that of amphetamines, though with lower potency.[12] Due to its potential for abuse, MBZP and other piperazine derivatives are controlled substances in many countries.[1][2]

G Pharmacological Action of Piperazine Stimulants cluster_drug Drug cluster_action Mechanism of Action cluster_targets Primary Targets cluster_effect Resulting Effect DRUG This compound (MBZP) A1 Inhibits Reuptake of Neurotransmitters DRUG->A1 A2 Stimulates Release of Neurotransmitters DRUG->A2 T1 Dopamine (DA) A1->T1 T2 Serotonin (5-HT) A1->T2 T3 Noradrenaline (NA) A1->T3 A2->T1 A2->T2 A2->T3 EFF Increased Synaptic Neurotransmitter Levels (Stimulant Effect) T1->EFF T2->EFF T3->EFF

References

Synthesis of 1-Benzyl-4-methylpiperazine from Benzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-methylpiperazine from benzyl (B1604629) chloride and 1-methylpiperazine (B117243). This process, a classic example of nucleophilic substitution, is fundamental in the preparation of various piperazine (B1678402) derivatives that are of significant interest in medicinal chemistry and drug development. This document outlines the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in a wide range of pharmacologically active compounds, owing to its ability to interact with various biological targets. The N-benzylation of 1-methylpiperazine is a key step in the synthesis of more complex molecules, where the benzyl group can serve as a protecting group or as a pharmacophoric element. This guide details the direct alkylation of 1-methylpiperazine with benzyl chloride, a reliable and straightforward synthetic route.

Reaction Scheme and Mechanism

The synthesis of this compound from 1-methylpiperazine and benzyl chloride proceeds via a nucleophilic substitution reaction (SN2). The secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The chloride ion is displaced as a leaving group. A base is typically added to neutralize the hydrochloric acid formed as a byproduct, preventing the protonation of the amine reactant and driving the reaction to completion.

G cluster_reactants Reactants cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Product This compound Hydrochloride 1-Methylpiperazine->Product Nucleophilic Attack BenzylChloride Benzyl Chloride BenzylChloride->Product

Caption: Synthesis of this compound.

The reaction mechanism involves the lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacking the carbon atom of the benzyl chloride. This forms a transition state where a new C-N bond is forming as the C-Cl bond is breaking. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrochloric acid.

G NMP 1-Methylpiperazine (Nucleophile) TS Transition State NMP->TS Nucleophilic Attack BC Benzyl Chloride (Electrophile) BC->TS Product_Salt This compound HCl TS->Product_Salt Chloride leaves HCl HCl Base Base (e.g., K₂CO₃) BH Protonated Base Base->BH Neutralization HCl->Base

Caption: Reaction mechanism of N-alkylation.

Experimental Protocol

This protocol is adapted from established procedures for the N-benzylation of piperazine derivatives.[1][2]

3.1. Materials and Equipment

3.2. Reaction Procedure

  • To a solution of 1-methylpiperazine (1.0 eq.) in ethanol or acetonitrile in a round-bottom flask, add a suitable base such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add benzyl chloride (1.05 eq.) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for ethanol) and maintain for 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in water and make the solution alkaline (pH > 12) with a 5 M sodium hydroxide solution.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound as an oil.

3.3. Purification

The crude product can be purified by vacuum distillation. Alternatively, the product can be converted to its hydrochloride salt for easier handling and purification.

  • Salt Formation: Dissolve the crude oil in a minimal amount of ethanol and cool in an ice bath. Add a solution of hydrochloric acid in ethanol dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Properties

Property1-MethylpiperazineBenzyl ChlorideThis compound
Molecular Formula C₅H₁₂N₂C₇H₇ClC₁₂H₁₈N₂
Molecular Weight 100.16 g/mol 126.58 g/mol 190.29 g/mol [4]
Appearance Colorless liquidColorless to pale yellow liquidColorless to light-yellow liquid[5]
Boiling Point 138 °C[4]179 °CApprox. 278-280 °C[5]
Density 0.903 g/cm³[4]1.10 g/cm³Approx. 0.99 g/cm³[5]
Solubility Soluble in water and organic solventsInsoluble in water, soluble in organic solventsSoluble in organic solvents like ethanol and chloroform[5]
CAS Number 109-01-3[6]100-44-7[1]62226-74-8[4]

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reactant Ratio 1-Methylpiperazine : Benzyl Chloride : Base (1 : 1.05 : 1.5)
Solvent Ethanol or Acetonitrile
Temperature Reflux (e.g., ~65°C for ethanol)[3]
Reaction Time 2-4 hours[3]
Typical Yield 70-90% (dependent on conditions and purification method)
Side Products Quaternary ammonium (B1175870) salt (from over-alkylation)

Characterization of this compound

The structure and purity of the synthesized product can be confirmed using various analytical techniques.

  • ¹H NMR: Expected signals include aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (-CH₂-) (~3.5 ppm), multiplets for the piperazine ring protons (~2.4-2.6 ppm), and a singlet for the methyl group protons (-CH₃) (~2.2 ppm).

  • ¹³C NMR: Expected signals include aromatic carbons, the benzylic carbon, the piperazine ring carbons, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (190.29 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching (aromatic and aliphatic), and C-N stretching are expected.

Safety and Handling

6.1. Reagent Hazards

  • 1-Methylpiperazine: Flammable liquid and vapor.[7] Harmful if swallowed or in contact with skin.[7] Causes severe skin burns and eye damage.[7] Toxic if inhaled.[7]

  • Benzyl Chloride: Combustible liquid.[8] Harmful if swallowed.[8] Causes skin irritation and may cause an allergic skin reaction.[8] Causes serious eye damage.[8] Fatal if inhaled.[8] May cause genetic defects and cancer.[8]

6.2. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Keep away from heat, sparks, and open flames.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1-Methylpiperazine and Base in Solvent B Add Benzyl Chloride Dropwise A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool and Filter D->E F Concentrate Filtrate E->F G Basify with NaOH F->G H Extract with Organic Solvent G->H I Dry and Evaporate H->I J Vacuum Distillation or Salt Formation I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from benzyl chloride and 1-methylpiperazine is a robust and efficient N-alkylation reaction. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compound.

References

An In-depth Technical Guide on the Mechanism of Action of 1-Benzyl-4-methylpiperazine on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1-Benzyl-4-methylpiperazine (MBZP) on the dopamine (B1211576) transporter (DAT). Due to the limited availability of quantitative data for MBZP, this document also extensively reviews the well-characterized actions of its parent compound, 1-Benzylpiperazine (BZP), to infer the likely pharmacological profile of MBZP. BZP is a synthetic psychoactive substance that primarily exerts its stimulant effects by modulating dopaminergic neurotransmission through a dual mechanism: inhibition of dopamine reuptake and promotion of dopamine release.[1][2][3] This guide synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the potential molecular pathways involved.

Introduction

This compound (MBZP) is a derivative of benzylpiperazine (BZP), a class of compounds that have been used recreationally for their stimulant and euphoric effects.[4] The pharmacological effects of MBZP are reported to be similar to, but weaker than, those of BZP.[4] BZP itself produces effects comparable to amphetamine, though with a lower potency.[2][5] The primary molecular target for the stimulant effects of BZP and its analogs is the dopamine transporter (DAT), a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic signaling.[1][6] Understanding the precise mechanism of action of MBZP at the DAT is crucial for predicting its pharmacological and toxicological profile.

Mechanism of Action at the Dopamine Transporter

The interaction of benzylpiperazine derivatives with the dopamine transporter is multifaceted, involving both inhibition of the transporter's reuptake function and induction of reverse transport (efflux).

Dopamine Reuptake Inhibition
Dopamine Release

In addition to reuptake inhibition, BZP is known to be a dopamine-releasing agent.[1] This mechanism is similar to that of amphetamines, where the drug is transported into the presynaptic terminal by the DAT. Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine concentration and subsequent reverse transport of dopamine through the DAT into the synaptic cleft.[1]

Quantitative Pharmacological Data

A significant challenge in the pharmacological characterization of MBZP is the scarcity of published quantitative data. The following tables summarize the available data for BZP, which can be used to estimate the potential activity of MBZP.

Table 1: Dopamine Release Potency of 1-Benzylpiperazine (BZP)

CompoundAssay TypePreparationEC50 (nM) for Dopamine ReleaseReference
1-Benzylpiperazine (BZP)In vitro monoamine releaseRat brain synaptosomes175[5]
d-Amphetamine (for comparison)In vitro monoamine releaseRat brain synaptosomes25[5]
d-Methamphetamine (for comparison)In vitro monoamine releaseRat brain synaptosomes25[5]

EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum.

Note: Lower EC50 values indicate higher potency.

Data Gap for this compound (MBZP): To date, specific in vitro binding affinities (Ki) and dopamine uptake inhibition potencies (IC50) for MBZP at the dopamine transporter have not been reported in peer-reviewed literature. Qualitative reports suggest that MBZP has a weaker stimulant effect than BZP, implying it may have a lower affinity and/or potency at the DAT.[4]

Potential Signaling Pathways

The interaction of psychostimulants with the dopamine transporter can trigger a cascade of intracellular signaling events that modulate transporter function and neuronal activity. While the specific pathways activated by BZP and MBZP have not been fully elucidated, the known mechanisms of other dopamine-releasing agents and reuptake inhibitors provide a putative framework.

TAAR1-Mediated Signaling

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that can be activated by amphetamine-like substances. Activation of TAAR1 can lead to the modulation of DAT function through protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. This can result in both the inhibition of dopamine uptake and the induction of dopamine efflux.

TAAR1_Signaling BZP BZP / MBZP TAAR1 TAAR1 BZP->TAAR1 AC Adenylyl Cyclase TAAR1->AC PLC Phospholipase C TAAR1->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA DAT Dopamine Transporter (DAT) PKA->DAT PKC PKC IP3_DAG->PKC PKC->DAT Efflux Dopamine Efflux DAT->Efflux Uptake Dopamine Uptake Inhibition DAT->Uptake

Caption: Putative TAAR1-mediated signaling cascade initiated by BZP/MBZP.

CaMKII and MAPK/ERK Signaling

Other kinases, such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and Mitogen-activated protein kinase (MAPK/ERK), are also implicated in the regulation of DAT trafficking and function in response to psychostimulants. These pathways can influence the surface expression of DAT and its transport capacity.

Kinase_Signaling cluster_0 Presynaptic Terminal BZP BZP / MBZP DAT_interaction Interaction with DAT BZP->DAT_interaction Ca_influx Increased Intracellular Ca2+ DAT_interaction->Ca_influx MAPK_cascade MAPK/ERK Cascade DAT_interaction->MAPK_cascade CaMKII CaMKII Ca_influx->CaMKII DAT_trafficking Altered DAT Trafficking & Function CaMKII->DAT_trafficking MAPK_cascade->DAT_trafficking

Caption: Potential involvement of CaMKII and MAPK/ERK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like MBZP with the dopamine transporter.

Dopamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Membrane Preparation: Striatal tissue from rodents or human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Non-specific binding control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or GBR 12909 (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound (MBZP) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of assay buffer (for total binding), non-specific binding control, or test compound at various concentrations.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C or room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare DAT-containing Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes, [3H]Radioligand, Test Compound (MBZP) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration & Washing to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into nerve terminals.

Materials:

  • Synaptosomes: Prepared from fresh rodent striatal tissue.

  • Radiolabeled Dopamine: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer containing glucose and ascorbic acid.

  • Test Compound: this compound (MBZP) at various concentrations.

  • Uptake Inhibitor Control: A known potent DAT inhibitor like cocaine or nomifensine (B1679830) to define non-specific uptake.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Homogenize striatal tissue in sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in uptake buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific [³H]Dopamine uptake (IC50).

Conclusion

This compound (MBZP) is presumed to act as a dopamine reuptake inhibitor and releasing agent, similar to its parent compound, BZP. This dual mechanism leads to an increase in synaptic dopamine levels, which underlies its stimulant properties. While quantitative data for MBZP's interaction with the dopamine transporter are currently lacking, the established pharmacology of BZP provides a strong basis for its predicted effects. Further research is required to precisely quantify the binding affinity and uptake inhibition potency of MBZP at the DAT and to elucidate the specific intracellular signaling pathways it modulates. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which are essential for a complete understanding of the neuropharmacology and potential risks associated with this emerging class of psychoactive substances.

References

The Pharmacological Profile of 1-Benzyl-4-methylpiperazine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperazine (MBZP) is a synthetic stimulant belonging to the benzylpiperazine class of compounds. Structurally a derivative of benzylpiperazine (BZP), MBZP has been identified as a designer drug, often found in recreational "party pills". Its pharmacological profile, while not as extensively characterized as its parent compound, is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development. This technical guide provides a comprehensive overview of the known pharmacological properties of MBZP and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacological Data

The primary mechanism of action for many benzylpiperazine derivatives involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). This is primarily achieved through interaction with their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Additionally, certain derivatives have been found to exhibit high affinity for other targets, such as sigma (σ) receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for benzylpiperazine (BZP) and various derivatives. This data is essential for understanding the structure-activity relationships within this chemical class.

Table 1: Functional Activity of Benzylpiperazine (BZP) on Monoamine Transporters

CompoundAssayTargetEC50 (nM)
1-Benzylpiperazine (BZP)Neurotransmitter ReleaseDopamine Transporter (DAT)175
Neurotransmitter ReleaseNorepinephrine Transporter (NET)62
Neurotransmitter ReleaseSerotonin Transporter (SERT)6050

Data sourced from a comparative study on neurotransmitter release assays.

Table 2: Binding Affinities (Ki) of Benzylpiperazine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

CompoundKi (nM) σ1Ki (nM) σ2Selectivity (Ki σ2 / Ki σ1)
BP-CH30.914853
BP-F0.654062
BP-Br0.434093
BP-I0.484594
BP-NO20.886169

Data from a study on the synthesis and evaluation of 4-benzylpiperazine ligands for sigma-1 receptor imaging.[2]

Table 3: Binding Affinities (Ki) of N-phenylpropyl-N´-substituted Piperazine Ligands for Sigma (σ) Receptors

CompoundKi (nM) σ1Ki (nM) σ2Selectivity (σ1/σ2)
SA45032.912844
YZ-0672.53514
YZ-18511.0777
Nahas-3h2.15526

Data from a study on N-phenylpropyl-N´-substituted piperazines and their effect on methamphetamine-induced hyperactivity.[3]

Signaling Pathways

The interaction of benzylpiperazine derivatives with their molecular targets initiates downstream signaling cascades that produce their physiological effects. The primary pathways of interest are those related to monoamine transporters and sigma-1 receptors.

Monoamine Transporter Signaling

This compound and its analogs are believed to act as monoamine releasers and/or reuptake inhibitors. This action increases the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.

Monoamine_Transporter_Signaling Monoamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicle MA_Synapse Synaptic Monoamine MA_Vesicle->MA_Synapse Release MA_Transporter Monoamine Transporter (DAT, NET, SERT) MA_Cytoplasm Cytoplasmic Monoamine MA_Transporter->MA_Cytoplasm BZP_Derivative This compound or Derivative BZP_Derivative->MA_Transporter Inhibits Reuptake / Promotes Efflux MAO Monoamine Oxidase (MAO) MA_Cytoplasm->MAO Metabolism MA_Synapse->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor MA_Synapse->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation Sigma1_Receptor_Signaling Sigma-1 Receptor Signaling Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum Sigma1_Receptor Sigma-1 Receptor IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Cell_Signaling Other Cellular Signaling Pathways Sigma1_Receptor->Cell_Signaling Modulates Ca_Modulation Ca2+ Signaling Modulation IP3R->Ca_Modulation BZP_Derivative Benzylpiperazine Derivative BZP_Derivative->Sigma1_Receptor Binds to Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_Modulation->Cellular_Response Cell_Signaling->Cellular_Response Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing the transporter (DAT, SERT, or NET) start->prep_membranes incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end Locomotor_Activity_Workflow Locomotor Activity Test Workflow start Start acclimate Acclimate rodent to the testing room start->acclimate administer Administer test compound or vehicle acclimate->administer place_in_arena Place animal in open-field arena administer->place_in_arena record Record locomotor activity (e.g., distance traveled, rearing) using an automated system place_in_arena->record analyze Analyze data to assess stimulant or depressant effects record->analyze end End analyze->end

References

In Silico Modeling of 1-Benzyl-4-methylpiperazine: A Technical Guide to Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-Benzyl-4-methylpiperazine (MBZP) receptor binding, with a focus on its interactions with key central nervous system targets. Due to the limited availability of direct quantitative binding data for MBZP, this guide utilizes data from its parent compound, 1-Benzylpiperazine (BZP), as a close structural and pharmacological surrogate. BZP is a well-characterized psychoactive compound with known stimulant effects mediated through the dopaminergic and serotonergic systems.[1][2] This document outlines the methodologies for both computational and experimental approaches to characterize the receptor binding profile of MBZP and similar compounds, presents available quantitative data, and illustrates the relevant signaling pathways.

Introduction to this compound (MBZP)

This compound is a synthetic stimulant drug derived from benzylpiperazine.[3] It has been identified as an ingredient in recreational "party pills" and is known to produce effects similar to, but reportedly weaker than, its parent compound, BZP.[3] The pharmacological activity of benzylpiperazine derivatives is primarily attributed to their interaction with monoamine neurotransmitter systems, specifically dopamine (B1211576) and serotonin (B10506) pathways.[1][4] Understanding the molecular interactions of MBZP with its target receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and assessing its potential for therapeutic applications or abuse liability.

In silico modeling, in conjunction with experimental validation, offers a powerful approach to investigate these interactions at an atomic level, thereby accelerating drug discovery and development processes.

Quantitative Data Summary: Receptor and Transporter Affinities

Table 1: In Vitro Activity of 1-Benzylpiperazine (BZP) at Monoamine Transporters

TargetParameterValue (nM)SpeciesReference
Dopamine Transporter (DAT)EC₅₀ (Release)175Rat[1]
Norepinephrine Transporter (NET)EC₅₀ (Release)62Rat[1]
Serotonin Transporter (SERT)EC₅₀ (Release)6050Rat[1]

EC₅₀ (Median effective concentration) for neurotransmitter release indicates the potency of the compound to induce the release of dopamine, norepinephrine, or serotonin from nerve terminals.

BZP is also known to act as a non-selective agonist at a variety of serotonin receptors, with binding to the 5-HT₂ₐ receptor potentially contributing to its mild hallucinogenic effects at high doses.[1] Further experimental studies are required to determine the precise binding affinities of MBZP at these and other potential targets.

Experimental Protocols: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. Below are generalized protocols for saturation and competition binding assays, which can be adapted to study the interaction of MBZP with its putative targets.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues (e.g., rat striatum for dopamine receptors) or cells expressing the target receptor are homogenized in ice-cold buffer.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude membrane fraction containing the receptors.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method (e.g., BCA assay).

  • Storage: Membrane preparations are stored at -80°C until use.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kₑ) and the maximum receptor density (Bₘₐₓ) of a radioligand for a specific receptor.

  • Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT).

  • Determination of Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

  • Equilibration: The incubation is carried out for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kₑ and Bₘₐₓ values are determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Competition Binding Assay

This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., MBZP) for a receptor by measuring its ability to compete with a radioligand for binding.

  • Incubation: A fixed concentration of radioligand and a fixed amount of membrane preparation are incubated with varying concentrations of the unlabeled test compound.

  • Equilibration and Separation: Similar to the saturation binding assay, the reaction is allowed to reach equilibrium and then terminated by filtration.

  • Quantification: The amount of bound radioligand is quantified.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Silico Modeling: Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode and affinity of the compound.

In Silico Workflow

The general workflow for performing molecular docking studies of MBZP with its target receptors is as follows:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Receptor 3D Structure (PDB or Homology Model) p2 Prepare Receptor (Add hydrogens, assign charges) p1->p2 l1 Ligand 3D Structure (MBZP) l2 Prepare Ligand (Generate conformers, assign charges) l1->l2 d1 Define Binding Site (Grid Box Generation) p2->d1 d2 Molecular Docking (e.g., AutoDock Vina, GOLD) l2->d2 d1->d2 a1 Analyze Docking Poses (Clustering, Visual Inspection) d2->a1 a2 Scoring and Ranking (Binding Energy Estimation) a1->a2 a3 Post-Docking Analysis (Interaction Fingerprints, MD Simulation) a2->a3

Caption: General workflow for in silico molecular docking of this compound.

Detailed Steps
  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target receptor (e.g., dopamine transporter, serotonin receptor subtype) from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.

    • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate the 3D structure of this compound and optimize its geometry. Generate multiple conformers to account for its flexibility.

  • Docking Simulation:

    • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in a template structure or predicted using pocket detection algorithms.

    • Perform the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The program will systematically sample different orientations and conformations of the ligand within the defined binding site.

  • Analysis of Results:

    • The docking results will consist of a set of predicted binding poses, each with an associated binding score (an estimate of the binding free energy).

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between MBZP and the receptor.

    • Compare the predicted binding mode with known structure-activity relationships of related compounds to assess the plausibility of the docking results.

Signaling Pathways

The interaction of MBZP with dopamine and serotonin receptors is expected to trigger downstream signaling cascades that mediate its psychoactive effects.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.

G cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling d1 Dopamine / MBZP r1 D1/D5 Receptor d1->r1 binds g1 Gs/olf r1->g1 activates ac1 Adenylate Cyclase g1->ac1 activates camp1 cAMP ac1->camp1 produces pka1 PKA camp1->pka1 activates eff1 Cellular Response (e.g., gene expression, ion channel modulation) pka1->eff1 phosphorylates d2 Dopamine / MBZP r2 D2/D3/D4 Receptor d2->r2 binds g2 Gi/o r2->g2 activates ac2 Adenylate Cyclase g2->ac2 inhibits camp2 cAMP ac2->camp2 production decreased eff2 Cellular Response camp2->eff2 reduced activation

Caption: Simplified signaling pathways for D₁-like and D₂-like dopamine receptors.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel). The signaling pathways are highly varied depending on the receptor subtype.

G cluster_5ht Serotonin Receptor Signaling cluster_gq Gq/11-coupled (e.g., 5-HT2A) cluster_gs Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) cluster_gi Gi/o-coupled (e.g., 5-HT1A, 5-HT5A) lig Serotonin / MBZP r_gq 5-HT Receptor lig->r_gq r_gs 5-HT Receptor lig->r_gs r_gi 5-HT Receptor lig->r_gi g_gq Gq/11 r_gq->g_gq plc Phospholipase C g_gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ release ip3->ca2 pkc PKC activation dag->pkc g_gs Gs r_gs->g_gs ac_gs Adenylate Cyclase g_gs->ac_gs camp_gs cAMP ac_gs->camp_gs pka_gs PKA activation camp_gs->pka_gs g_gi Gi/o r_gi->g_gi ac_gi Adenylate Cyclase g_gi->ac_gi inhibits camp_gi cAMP ac_gi->camp_gi pka_gi PKA activation camp_gi->pka_gi

Caption: Overview of major G-protein coupled signaling pathways for serotonin receptors.

Conclusion

This technical guide has provided a framework for the in silico and experimental investigation of this compound receptor binding. While direct quantitative data for MBZP remains to be fully elucidated, the information available for its parent compound, BZP, strongly suggests that its primary targets are the dopamine and serotonin transporters and various serotonin receptor subtypes. The outlined protocols for molecular docking and radioligand binding assays provide a clear path for researchers to further characterize the pharmacological profile of MBZP. The signaling pathway diagrams offer a visual representation of the potential downstream consequences of MBZP-receptor interactions. Future studies should focus on obtaining precise binding affinities and functional activities of MBZP at a range of monoaminergic targets to build a more complete understanding of its psychoactive properties.

References

1-Benzyl-4-methylpiperazine as a psychoactive research compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Benzyl-4-methylpiperazine (MBZP) as a Psychoactive Research Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MBZP) is a synthetic compound belonging to the piperazine (B1678402) chemical class. It is a derivative of benzylpiperazine (BZP) and is recognized for its stimulant properties.[1] MBZP has been identified as an active ingredient in recreational "party pills," often marketed as a legal alternative to controlled substances like MDMA or amphetamines.[1][2] Its effects are qualitatively similar to BZP but it is reported to be slightly less potent and may have a reduced tendency to produce adverse effects such as headaches and nausea.[1] As a member of the broader class of substituted piperazines, MBZP's pharmacological profile is of significant interest to researchers studying psychoactive substances and developing new therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the current state of knowledge on MBZP, focusing on its chemistry, pharmacology, and methods for its study. Due to the limited specific research on MBZP, data from its close structural analog, Benzylpiperazine (BZP), is used where relevant to infer its properties and mechanisms.

Chemical and Physical Properties

MBZP is a dibasic amine that is typically synthesized as a colorless to light-yellow liquid in its free base form.[5] Like other piperazines, it can form salts, such as the hydrochloride salt, which are typically white solids.[6] The free base is known to absorb carbon dioxide from the air.[7][8]

Table 1: Chemical and Physical Properties of this compound (MBZP)

PropertyValueReference(s)
IUPAC Name This compound[1]
Other Names MBZP, 1-methyl-4-benzylpiperazine[1]
Chemical Formula C₁₂H₁₈N₂[1][5]
Molar Mass 190.290 g·mol⁻¹[1]
Appearance Colorless to light-yellow liquid[5]
Boiling Point ~278 - 280 °C[5]
Density ~0.99 g/cm³[5]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform)[5]
CAS Number 62226-74-8[1]

Synthesis

The synthesis of MBZP is typically achieved through the reaction of 1-methylpiperazine (B117243) with benzyl (B1604629) chloride. This nucleophilic substitution reaction is a common method for producing N-substituted piperazine derivatives.

General Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: 1-Methylpiperazine is dissolved in a suitable solvent, such as 99% ethanol, within a 3-neck round-bottom flask equipped with a condenser and a dropping funnel. The flask is placed in a hot water bath.[9]

  • Addition of Reagent: Benzyl chloride is added dropwise to the heated solution of methylpiperazine.[9]

  • Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically around 65°C, and stirred for a period ranging from 30 to 120 minutes.[9]

  • Product Formation: The reaction yields this compound hydrochloride (MBZP-HCl) as the primary product.[9]

  • Isolation and Purification: The solution is slowly cooled to 0°C to facilitate the crystallization of MBZP-HCl. The resulting crystals are then collected by filtration.[9] The free base can be obtained by making the solution alkaline and extracting with an organic solvent like chloroform.[8]

Pharmacology

The pharmacological profile of MBZP is primarily defined by its action as a central nervous system (CNS) stimulant. Its mechanism of action is believed to closely mirror that of BZP, which involves the modulation of several key neurotransmitter systems.

Mechanism of Action

BZP, and by extension MBZP, exhibits a mixed mechanism of action, primarily affecting dopaminergic and serotonergic systems, with some influence on noradrenaline.[3][6] The primary actions are:

  • Dopamine (B1211576) (DA) and Noradrenaline (NA) Release: BZP stimulates the release of dopamine and noradrenaline from nerve terminals.[3][4] It also acts as a reuptake inhibitor for the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).[6]

  • Serotonin (B10506) (5-HT) Modulation: BZP has a weaker effect on the serotonin transporter (SERT) but also acts as a non-selective agonist at various serotonin receptors.[6]

  • Receptor Antagonism: BZP is an antagonist at the α2-adrenoreceptor, which inhibits the negative feedback loop for noradrenaline release, further increasing its synaptic concentration.[6]

The overall effect is an increase in synaptic concentrations of dopamine, noradrenaline, and to a lesser extent, serotonin, leading to its characteristic stimulant effects.[3][4] MBZP is considered to have a slightly weaker stimulant effect than BZP.[1]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron MBZP MBZP / BZP DA_vesicle Dopamine Vesicle MBZP->DA_vesicle Promotes Release DAT DAT MBZP->DAT Inhibits Reuptake NET NET MBZP->NET Inhibits Reuptake SERT SERT MBZP->SERT Weakly Inhibits Reuptake Alpha2 α2-AR MBZP->Alpha2 Antagonizes VMAT2 VMAT2 DA_vesicle->DAT DA DA DAT->DA NA NA NET->NA SER 5-HT SERT->SER Alpha2->NET Inhibits NA Release D_Receptor Dopamine Receptors DA->D_Receptor A_Receptor Adrenergic Receptors NA->A_Receptor S_Receptor Serotonin Receptors SER->S_Receptor Stim_Effect Stimulant Effects D_Receptor->Stim_Effect A_Receptor->Stim_Effect S_Receptor->Stim_Effect

Caption: Proposed signaling pathway for Benzylpiperazine analogs like MBZP.
Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Humans (n=7) Following a 200 mg Oral Dose

ParameterValueUnitReference(s)
Tₘₐₓ (Time to Peak Plasma Concentration) 75min[10][11]
Cₘₐₓ (Peak Plasma Concentration) 262ng/mL[10][11]
t₁/₂ (Elimination Half-Life) 5.5hours[10][11]
Cl/F (Apparent Oral Clearance) 99L/h[10][11]
Major Metabolites 4-hydroxy-BZP (4-OH BZP)-[10][11]
3-hydroxy-BZP (3-OH BZP)-[10][11]

Metabolism of BZP is thought to occur via cytochrome P450 enzymes, potentially involving CYP2D6.[12] The primary metabolites are hydroxylated forms of the parent compound, which are then excreted in the urine, partly as glucuronide and sulfate (B86663) conjugates.[12][13] BZP may be detectable in plasma for up to 30 hours after a single oral dose.[10][11]

Psychoactive Effects and Toxicology

Subjective Effects

The psychoactive effects of MBZP are reported to be very similar to those of BZP, which are often compared to amphetamine.[1][6] Users report stimulant effects that peak 1 to 2 hours after oral administration and can last for 4 to 8 hours.[12]

Reported positive effects include:

  • Feelings of euphoria and well-being[6]

  • Increased energy and sociability[6]

  • Enhanced appreciation of music[6]

  • Decreased appetite[6]

Adverse Effects and Toxicology

The use of piperazine derivatives is associated with a range of adverse effects, primarily due to excessive sympathomimetic activity.[3][4]

  • Common Adverse Effects: These include palpitations, anxiety, dizziness, confusion, headache, insomnia, nausea, and vomiting.[3][4] Mild jaw clenching (bruxism) and pupil dilation are also common.[6]

  • Serious Complications: Severe toxicity can lead to more serious complications, including seizures, hyperthermia, and renal toxicity.[3][4][6] There have been reports of grand mal seizures associated with BZP use.[12]

  • Neurotoxicity: In vitro studies on BZP using human neuroblastoma cells (LN-18) have demonstrated that the compound can induce neurotoxicity. High concentrations were shown to increase the production of reactive oxygen species (ROS), decrease intracellular ATP levels, and activate apoptotic pathways via caspase-3 and caspase-9, suggesting mitochondrial dysfunction.[14]

Table 3: In Vitro Neurotoxic Effects of Benzylpiperazine (BZP) on LN-18 Glial Cells after 24h Incubation

Concentration (µM)EffectFindingReference(s)
1700 (300 µg/mL)Caspase-9 Activation130.2 ± 36.3 % increase vs. control[14]
57 - 1700ATP GenerationDose-dependent decrease in intracellular ATP[14]
57 - 1700ROS ProductionDose-dependent increase in ROS[14]
57 - 1700DNA Damage (8-OHdG)Increased levels of the DNA damage marker[14]

Experimental Methodologies

Protocol: In Vitro Neurotoxicity Assessment

This protocol describes a general workflow for assessing the neurotoxic potential of a compound like MBZP, based on methods used for BZP.[14]

  • Cell Culture: Human glial cells (e.g., LN-18) are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound (e.g., 10 µM to 1700 µM) for a specified duration (e.g., 24 hours). A vehicle control is run in parallel.

  • Cytotoxicity Assay (LDH Release): Lactate dehydrogenase (LDH) released into the culture medium is measured as an indicator of cell membrane damage and necrosis.

  • Metabolic Activity Assay (ATP Levels): Intracellular ATP levels are quantified using a luminescence-based assay kit to assess mitochondrial function and overall cell viability.[14]

  • Oxidative Stress Assay (ROS Production): The production of reactive oxygen species (ROS) is measured using fluorescent probes (e.g., DCFH-DA).

  • Apoptosis Assay (Caspase Activation): The activity of key apoptosis-related enzymes, such as caspase-3 and caspase-9, is measured using specific substrates to determine if the compound induces programmed cell death.[14]

  • Data Analysis: Results from treated cells are compared to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine significant effects. EC₅₀ values can be calculated for cytotoxicity.

Experimental_Workflow A 1. Cell Culture (e.g., LN-18 Glial Cells) B 2. Compound Exposure (MBZP at various concentrations for 24 hours) A->B C 3. Endpoint Assays B->C D LDH Assay (Cytotoxicity) C->D Measure E ATP Assay (Metabolic Viability) C->E Measure F ROS Assay (Oxidative Stress) C->F Measure G Caspase Assay (Apoptosis) C->G Measure H 4. Data Analysis (Comparison to Control, Statistical Tests) D->H E->H F->H G->H

Caption: General workflow for in vitro neurotoxicity assessment of a compound.

Conclusion

This compound is a psychoactive stimulant with a pharmacological profile closely resembling its parent compound, BZP. Its mechanism of action involves the modulation of dopamine, norepinephrine, and serotonin systems, leading to classic CNS stimulant effects. While it is perceived as being less potent and having fewer side effects than BZP, it still carries the risk of significant sympathomimetic toxicity, including seizures. The available research, largely inferred from studies on BZP, suggests a potential for neurotoxicity at higher concentrations through mechanisms involving oxidative stress and apoptosis.

For drug development professionals and researchers, MBZP and its analogs represent interesting scaffolds for probing monoaminergic systems. However, the potential for abuse and toxicity necessitates careful evaluation. Further research is required to fully characterize the specific pharmacokinetic and pharmacodynamic profile of MBZP, differentiate it more clearly from BZP, and comprehensively evaluate its safety and toxicological thresholds.

References

The Compass of Discovery: Navigating the Structure-Activity Relationship of 1-Benzyl-4-methylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-methylpiperazine scaffold represents a privileged core structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The inherent conformational flexibility of the piperazine (B1678402) ring, coupled with the diverse substitution patterns possible on the benzyl (B1604629) moiety, allows for fine-tuning of pharmacological activity. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs and related derivatives, with a focus on their interactions with key neurological targets, including the dopamine (B1211576) transporter (DAT), sigma-1 (σ1) receptor, and acetylcholinesterase (AChE). This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this important chemical scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for 1-benzylpiperazine (B3395278) and its analogs, highlighting the impact of structural modifications on their binding affinity and inhibitory potency against various biological targets.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its modulation is a key strategy in the treatment of several neuropsychiatric disorders. The SAR of 1-benzylpiperidine (B1218667) analogs for DAT reveals a strong preference for electron-withdrawing groups on the benzyl ring.

CompoundRKi (nM) for DATSelectivity (SERT/DAT)Selectivity (NET/DAT)
1a H15.010030
1b 4-F5.2500170
1c 4-Cl4.8450150
1d 4-CH325.08020

Data compiled from studies on N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.

Sigma-1 (σ1) Receptor Binding Affinity

The sigma-1 receptor is a unique intracellular chaperone protein involved in a multitude of cellular functions, making it an attractive target for various therapeutic areas, including neurodegenerative diseases and pain. The SAR of 1-benzylpiperazine analogs at the σ1 receptor highlights the importance of the linker and the substituents on both the benzyl and the terminal phenyl rings.[1][2]

CompoundLinker (X)RKi (nM) for σ1Ki (nM) for σ2Selectivity (σ2/σ1)
2a -(CH2)4-H8.53670432
2b -(CH2)3-H15.21850122
2c -CH=CH-H18.1120066
2d -(CH2)2-Cyclohexyl1.61418886

Data extracted from studies on 4-(methoxyphenyl)methylpiperazine derivatives.[1][2]

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase is a primary therapeutic strategy for Alzheimer's disease. The SAR of benzylpiperidine and related analogs as AChE inhibitors demonstrates that modifications to the benzyl and benzoyl moieties significantly impact potency.

CompoundR1R2IC50 (nM) for AChE
3a HH>1000
3b H4-OCH3580
3c 5,6-dimethoxy-1-oxoindan-2-ylH5.7
3d H4'-(benzylsulfonyl)benzoyl0.56

Data compiled from various studies on 1-benzylpiperidine and related derivatives as acetylcholinesterase inhibitors.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the nucleophilic substitution reaction between a substituted benzyl halide and 1-methylpiperazine (B117243).

General Procedure:

  • To a solution of 1-methylpiperazine (1.1 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N) (2.0 equivalents).

  • The appropriate substituted benzyl chloride or bromide (1.0 equivalent) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to a specified temperature for a period of 2-24 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the desired this compound analog.

This is a general scheme; specific reaction conditions may vary depending on the reactivity of the substrates.[1]

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal membranes (source of DAT)

  • [3H]WIN 35,428 (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Unlabeled test compounds

  • GBR 12909 (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat striata in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of GBR 12909 (10 µM, for non-specific binding), or 50 µL of test compound at various concentrations.

  • Add 50 µL of [3H]WIN 35,428 (final concentration ~0.5 nM).

  • Add 150 µL of the membrane preparation (50-100 µg of protein).

  • Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of compounds for the σ1 receptor.

Materials:

  • Guinea pig brain membranes (source of σ1 receptors)

  • --INVALID-LINK---Pentazocine (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled test compounds

  • Haloperidol (B65202) (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Similar to the DAT binding assay, prepare a membrane suspension from guinea pig brains.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of haloperidol (10 µM, for non-specific binding), or 50 µL of test compound at various concentrations.

  • Add 50 µL of --INVALID-LINK---Pentazocine (final concentration ~2 nM).

  • Add 150 µL of the membrane preparation (150-200 µg of protein).

  • Incubate at 37°C for 150 minutes.

  • Filtration and Quantification: Follow the same procedure as described for the DAT binding assay.

  • Data Analysis: Calculate IC50 and Ki values as described for the DAT binding assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potency of test compounds.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) Buffer: 0.1 M, pH 8.0

  • Test compounds

  • 96-well plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 20 µL of test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer.

  • Add 20 µL of AChE solution (final concentration ~0.02 U/mL).

  • Incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (final concentration 0.3 mM).

  • Initiate the reaction by adding 10 µL of ATCI solution (final concentration 0.5 mM).

  • Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the SAR of this compound analogs.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 uptake Vesicle Synaptic Vesicle Synaptic_Dopamine Dopamine Vesicle->Synaptic_Dopamine release DAT Dopamine Transporter (DAT) DAT->Dopamine VMAT2->Vesicle packaging Synaptic_Dopamine->DAT reuptake D1R D1 Receptor Synaptic_Dopamine->D1R binds D2R D2 Receptor Synaptic_Dopamine->D2R binds AC Adenylyl Cyclase D1R->AC activates D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Signal Downstream Signaling PKA->Signal

Caption: Dopamine signaling at the synapse.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion Sigma1R_BiP σ1R-BiP Complex (Inactive) Sigma1R σ1R (Active) Sigma1R_BiP->Sigma1R dissociation BiP BiP Sigma1R_BiP->BiP IP3R IP3 Receptor Sigma1R->IP3R stabilizes Ca_Mito Mitochondrial Ca²⁺ IP3R->Ca_Mito Ca²⁺ transfer ATP ATP Production Ca_Mito->ATP Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Stress->Sigma1R_BiP Ligand σ1R Ligand (e.g., 1-Benzylpiperazine analog) Ligand->Sigma1R_BiP Ca_ER ER Ca²⁺ Ca_ER->IP3R

Caption: Sigma-1 receptor signaling in response to cellular stress.

AChE_Catalytic_Mechanism cluster_reaction Catalytic Cycle AChE Acetylcholinesterase (AChE) Ser203 His447 Glu334 Catalytic Triad step1 1. Acetylcholine (ACh) binds to the active site step2 2. Nucleophilic attack by Ser203 forms a tetrahedral intermediate step1->step2 step3 3. Choline is released, forming an acetylated enzyme step2->step3 step4 4. Water molecule attacks the acetyl-enzyme intermediate step3->step4 Choline Choline step3->Choline step5 5. Acetic acid is released and the enzyme is regenerated step4->step5 step5->AChE regenerated AceticAcid Acetic Acid step5->AceticAcid ACh Acetylcholine ACh->step1 H2O H₂O H2O->step4

Caption: Catalytic mechanism of acetylcholinesterase.

SAR_Analysis_Workflow start Start: Identify Lead Compound (this compound) design Design Analogs with Systematic Structural Modifications start->design synthesis Chemical Synthesis and Purification of Analogs design->synthesis testing In Vitro Biological Screening (Binding Assays, Enzyme Inhibition) synthesis->testing data Collect and Tabulate Quantitative Data (IC₅₀, Kᵢ) testing->data analysis Analyze Structure-Activity Relationships (SAR) data->analysis decision Decision: Favorable SAR? analysis->decision decision->design No optimization Further Optimization of Promising Scaffolds decision->optimization Yes invivo In Vivo Efficacy and Toxicity Studies optimization->invivo end End: Identify Candidate Drug invivo->end

Caption: A typical workflow for structure-activity relationship analysis.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a variety of important biological targets. The systematic exploration of the structure-activity relationships of its analogs has yielded valuable insights into the key molecular features that govern their pharmacological profiles. This in-depth technical guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key concepts, aims to empower researchers and drug development professionals to further harness the potential of this versatile chemical scaffold in the quest for novel and improved therapeutics. The continued application of the principles and methodologies outlined herein will undoubtedly pave the way for the discovery of next-generation drugs with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzyl-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzyl-4-methylpiperazine hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound hydrochloride, also known by the synonyms Methylbenzylpiperazine (MBZP) hydrochloride and 1-methyl-4-(phenylmethyl)-piperazine monohydrochloride, is a synthetic piperazine (B1678402) derivative.[1][2][3] It is classified as a stimulant drug.[4] The hydrochloride salt is a white crystalline solid.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound hydrochloride.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂ · HCl[1][2]
Molecular Weight 226.7 g/mol [1]
CAS Number 374898-00-7[2][3][5][6]
Appearance White Crystalline Powder[1]
Melting Point 158-160 °C[2]
Solubility DMF: 5 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL[1][2]
pKa Not experimentally determined in cited literature. As a piperazine derivative, it is expected to be a weak base.

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound hydrochloride are outlined below. These protocols are based on established analytical techniques and can be adapted for this specific compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7][8]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is observed and recorded.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[7]

  • Capillary tubes (sealed at one end)[7][10]

  • Mortar and pestle[11]

Procedure:

  • Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in a fine powder form.[9][11] If necessary, grind the crystalline solid using a mortar and pestle.[11]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[10] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

    • If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.[10]

    • Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[7]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[7]

  • Repeat: For accuracy, perform the determination in triplicate and report the average melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation, delivery, and biological activity.

Principle: A quantitative determination of solubility involves preparing a saturated solution of the compound at a specific temperature and then measuring the concentration of the solute in that solution.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).

    • Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually confirm that excess solid is still present.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the resulting titration curve is used to determine the pKa.[12][13][14] The pKa corresponds to the pH at which the compound is 50% ionized.[15]

Apparatus:

  • pH meter with a combination glass electrode[12]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)[12][13]

  • Potassium chloride (KCl) solution (for maintaining ionic strength)[12][13]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[12]

    • Add a suitable concentration of KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][13]

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.[12][13]

    • Begin stirring the solution.

    • Since this compound is a base, it will be titrated with a standardized solution of HCl.

    • Add the HCl solution in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of HCl added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and subsequent pKa calculation.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of this compound hydrochloride.

melting_point_determination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement start Start with Crystalline Solid grind Grind to Fine Powder (Mortar & Pestle) start->grind dry Ensure Sample is Dry grind->dry load Load into Capillary Tube dry->load pack Pack Sample to 2-3 mm load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heat to ~15-20°C below Expected M.P. insert->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe Observe & Record T1 (First Drop) & T2 (Fully Melted) heat_slow->observe end Melting Point Range (T1 - T2) observe->end

Caption: Workflow for Melting Point Determination.

pka_determination cluster_setup Setup & Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter prepare_sample Prepare Aqueous Solution of This compound HCl (Known Concentration) calibrate->prepare_sample add_kcl Add KCl for Constant Ionic Strength prepare_sample->add_kcl place_solution Place Solution in Beaker with Stir Bar & pH Electrode add_kcl->place_solution titrate Titrate with Standardized HCl place_solution->titrate record_data Record pH after Each Increment of Titrant titrate->record_data plot_curve Plot pH vs. Volume of HCl record_data->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep calculate_pka Calculate pKa from Half-Equivalence Point pH determine_ep->calculate_pka end_pka pKa Value calculate_pka->end_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Biological Activity and Signaling

This compound is known to act as a stimulant.[4] Its parent compound, benzylpiperazine (BZP), exerts its effects through interaction with serotonergic and dopaminergic receptor systems, in a manner that has been compared to MDMA, and also affects the norepinephrine (B1679862) reuptake transporter.[16] BZP has been shown to act as a serotonergic agonist.[17] The specific signaling pathways and molecular targets of this compound hydrochloride are not extensively detailed in the current scientific literature. Further research is required to fully elucidate its mechanism of action at the molecular level.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for this compound hydrochloride. While core properties such as molecular weight, melting point, and solubility have been documented, further experimental investigation is needed to determine a precise pKa value. The provided experimental protocols offer a framework for researchers to conduct these and other characterization studies. A deeper understanding of its biological mechanism of action will be crucial for its potential applications and for assessing its pharmacological and toxicological profile.

References

An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine (CAS Number 62226-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperazine (MBZP), identified by CAS number 62226-74-8, is a synthetic derivative of piperazine (B1678402). It is structurally related to benzylpiperazine (BZP) and is recognized primarily as a central nervous system stimulant.[1][2] Historically, MBZP has been a component of recreational "party pills," often marketed as a legal alternative to illicit stimulants.[2] For the scientific community, MBZP and its analogues represent tools for investigating the complexities of monoaminergic neurotransmission and for exploring structure-activity relationships within the piperazine class of compounds. This guide provides a comprehensive overview of the chemical properties, pharmacology, synthesis, and analytical methods related to MBZP, with a focus on its applications in research and drug development.

Chemical and Physical Properties

MBZP is a colorless to light-yellow liquid under standard conditions.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 62226-74-8
IUPAC Name This compound[2]
Synonyms Methylbenzylpiperazine, MBZP, 1-methyl-4-(phenylmethyl)piperazine[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.29 g/mol [2]
Appearance Colorless to light-yellow liquid[3]
Boiling Point Approx. 278-280 °C[3]
Density Approx. 0.99 g/cm³[3]
Solubility Soluble in organic solvents such as ethanol (B145695) and chloroform.[3]

Pharmacology

The pharmacological profile of MBZP is primarily characterized by its action as a stimulant of the central nervous system, with effects qualitatively similar to, but less potent than, its parent compound, benzylpiperazine (BZP).[2] It also exhibits adrenergic blocking activity.[2]

Mechanism of Action

MBZP, like other psychoactive piperazine derivatives, exerts its effects by modulating monoaminergic neurotransmission.[4][5] The primary mechanism of action is the potentiation of central dopamine, serotonin (B10506), and noradrenaline neurotransmission.[4] This is achieved through the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, the inhibition of their reuptake.[6][7][8] The stimulant effects are largely attributed to its influence on the dopaminergic system.[4]

Pharmacodynamics

Note: The following data is for Benzylpiperazine (BZP) and is provided as a proxy for the likely activity of MBZP, which is considered to be less potent.

TransporterActionEC₅₀ (nM)Reference(s)
Dopamine Transporter (DAT)Release175[9]
Norepinephrine Transporter (NET)Release62[9]
Serotonin Transporter (SERT)Release6050[9]

BZP also acts as a non-selective agonist at a variety of serotonin receptors, which may contribute to some of its side effects.[9]

Pharmacokinetics

The metabolism of MBZP is expected to occur in the liver, with excretion via the kidneys.[2] For the related compound BZP, the elimination half-life in humans is approximately 5.5 hours.[8] Metabolism is primarily mediated by cytochrome P450 enzymes.[6]

Research Applications

While the predominant context of MBZP in the literature is its recreational use, its properties make it a subject of interest in several research areas:

  • Neuropharmacology: As a monoamine releasing agent, MBZP can be used as a pharmacological tool to study the roles of dopamine, norepinephrine, and serotonin in various physiological and pathological processes.

  • Medicinal Chemistry: The piperazine scaffold is a common motif in many approved drugs. The study of MBZP and its derivatives can inform the design of novel therapeutics targeting the central nervous system. For instance, other benzylpiperazine derivatives have been investigated as high-affinity ligands for sigma-1 (σ₁) receptors, which are implicated in pain and neurological disorders.[10]

  • Toxicology and Drug Abuse Research: Understanding the mechanisms of action and toxicity of MBZP contributes to the broader knowledge of novel psychoactive substances and aids in the development of strategies to address their abuse.[11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of MBZP involves the reaction of 1-methylpiperazine (B117243) with benzyl (B1604629) chloride.[1]

Materials:

  • 1-methylpiperazine

  • Benzyl chloride

  • 99% Ethanol

  • Three-neck flat bottom flask

  • Hot water bath

  • Ice bath

Procedure:

  • In a three-neck flat bottom flask, dissolve 1-methylpiperazine in 99% ethanol.

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture in a hot water bath at 65°C for 30 to 120 minutes.[1]

  • After the reaction is complete, slowly cool the solution to 0°C in an ice bath to crystallize the product, this compound hydrochloride.[1]

  • The free base can be obtained by neutralization with a suitable base and extraction.

Analytical Methods

The detection and quantification of MBZP and other piperazines in biological and seized samples are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Piperazine Analysis: [12]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m x 250 µm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 150°C for 1 min, ramped to 220°C at 10°C/min, then to 290°C at 90°C/min, and held for 2.30 min.

  • MS Detector: Ionization energy of 70eV.

Sample Preparation (for seized powder):

  • Dissolve approximately 5 µg of the sample in 1.5 mL of methanol (B129727) in a GC vial.

  • Vortex the sample prior to injection.

Signaling Pathways and Workflows

The primary mechanism of action of MBZP at the cellular level is its interaction with monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. The following diagram illustrates this process at a dopaminergic synapse.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MBZP This compound (MBZP) DAT Dopamine Transporter (DAT) MBZP->DAT Interacts with Vesicle Vesicle DAT->Vesicle Reverses transport Synapse Vesicle->Synapse Dopamine Release Dopamine_in Receptor Dopamine Receptors (e.g., D1, D2) Synapse->Receptor Binds to Signaling Downstream Signaling (e.g., cAMP pathway) Receptor->Signaling Activates Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 1-Methylpiperazine + Benzyl Chloride Reaction Reaction in Ethanol (65°C) Reactants->Reaction Crystallization Crystallization (0°C) Reaction->Crystallization Product This compound HCl Crystallization->Product Sample_Prep Sample Preparation (Dissolution) Product->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Result Confirmed Structure & Purity Data_Analysis->Result

References

Methodological & Application

GC-MS Method for the Quantification of 1-Benzyl-4-methylpiperazine in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of 1-Benzyl-4-methylpiperazine (MBZP) in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). MBZP is a stimulant drug, and this method is crucial for pharmacokinetic, toxicological, and forensic studies.

Introduction

This compound (MBZP) is a derivative of benzylpiperazine (BZP) and has been identified as a designer drug sold in "party pills".[1] Its stimulant effects are similar to BZP, necessitating sensitive and specific analytical methods for its detection and quantification in biological matrices.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of such compounds in forensic and clinical settings.[2][3] This method outlines a complete protocol for the extraction and quantification of MBZP from plasma, including sample preparation, instrument parameters, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound (MBZP) reference standard

  • Internal Standard (IS): 1-Benzylpiperazine-d8 (BZP-d8) or a structurally similar compound like Eicosane[4] or Nortriptyline[5]

  • Methanol (HPLC grade)[5]

  • Ethyl acetate (B1210297) (HPLC grade)[6]

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Human plasma (drug-free)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the extraction of a similar compound, N-benzylpiperazine, from human plasma.[6]

  • Spiking: To 1 mL of plasma sample, add 100 µL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding concentration of MBZP working solution.

  • Alkalinization: Add 200 µL of 1M NaOH to the plasma sample to adjust the pH to approximately 12.[6] Vortex for 30 seconds.

  • Extraction: Add 3 mL of ethyl acetate.[6] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol. Vortex for 30 seconds.

  • Injection: Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS Instrumentation and Conditions

The following GC-MS conditions are a starting point and may require optimization based on the specific instrumentation used. The parameters are based on methods for similar piperazine (B1678402) compounds.[2][5]

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5]
Carrier GasHelium at a constant flow rate of 1.2 mL/min[5]
Inlet Temperature250°C[5]
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 100°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min.
Mass Spectrometer
Interface Temperature280°C[5]
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
MBZPTo be determined (likely fragments: 91, 134, 190)
Internal StandardTo be determined based on the selected IS

Data Presentation

Calibration Curve

A calibration curve should be prepared by plotting the peak area ratio of MBZP to the internal standard against the concentration of MBZP. The linearity of the method should be assessed over the desired concentration range.

Concentration (ng/mL)Peak Area (MBZP)Peak Area (IS)Peak Area Ratio (MBZP/IS)
10
25
50
100
250
500
1000

Linearity should be demonstrated with a correlation coefficient (r²) > 0.99.

Method Validation Summary

The following table summarizes the key validation parameters for a similar method for N-benzylpiperazine, which can be used as a target for the MBZP method validation.[6]

Validation ParameterResult
Linearity Range82.7 - 1000 ng/mL[6]
Correlation Coefficient (r²)> 0.999[6]
Limit of Detection (LOD)24.8 ng/mL[6]
Limit of Quantification (LOQ)82.7 ng/mL[6]
Intra-day Precision (RSD%)< 5%[6]
Inter-day Precision (RSD%)< 5%[6]
Recovery~68%[6]

Visualizations

Experimental Workflow

Experimental Workflow for MBZP Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize with NaOH (pH 12) add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute inject Inject into GC-MS reconstitute->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for MBZP quantification in plasma.

Logical Relationship of Key Method Steps

Logical Relationship of Key Method Steps extraction Extraction separation Separation extraction->separation detection Detection separation->detection quantification Quantification detection->quantification plasma_matrix Plasma Matrix plasma_matrix->extraction mbzp_is MBZP & Internal Standard mbzp_is->extraction gc_column Gas Chromatography Column gc_column->separation mass_spec Mass Spectrometer mass_spec->detection cal_curve Calibration Curve cal_curve->quantification

Caption: Key steps in the analytical method.

References

Application Notes and Protocols for the High-Purity Purification of 1-Benzyl-4-methylpiperazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-purity purification of 1-Benzyl-4-methylpiperazine, a compound of interest in pharmaceutical research and development. The protocol focuses on the recrystallization of the hydrochloride salt of this compound (MBZP-HCl), which is the common solid form of this compound. Recrystallization is a robust and scalable method for removing process-related impurities. These notes offer a step-by-step guide from solvent selection to the final drying of the purified crystals, including hypothetical performance data and a visual workflow to aid in experimental planning and execution.

Introduction

This compound (MBZP) is a derivative of benzylpiperazine and is of significant interest to the pharmaceutical and chemical research communities.[1] Like many active pharmaceutical ingredients and intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. The synthesis of MBZP can result in various impurities, including starting materials, by-products from side reactions (such as 1,4-dibenzylpiperazine), and other related substances.[2]

Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the target compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. This application note specifically details the purification of the hydrochloride salt of MBZP, which is a crystalline solid.[3][4]

Data Presentation: Recrystallization Performance

The following table summarizes the expected quantitative data from the recrystallization of this compound hydrochloride. This data is presented as a representative example to illustrate the efficacy of the described protocol. Actual results may vary based on the initial purity of the starting material and specific laboratory conditions.

ParameterCrude MBZP-HClPurified MBZP-HCl
Appearance Off-white to light yellow powderWhite crystalline powder
Purity (by HPLC) 97.5%≥99.8%
Yield N/A85-95%
Melting Point 155-158 °C158-160 °C[3]
Key Impurity (e.g., 1,4-dibenzylpiperazine) 1.2%<0.05%

Experimental Protocol: Recrystallization of this compound Hydrochloride

This protocol is designed for the purification of this compound hydrochloride (MBZP-HCl).

Materials and Equipment
  • Crude this compound hydrochloride

  • Ethanol (B145695) (Reagent Grade, 95% or absolute)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Solvent Selection

Ethanol is a suitable solvent for the recrystallization of MBZP-HCl. The compound exhibits lower solubility in cold ethanol and significantly higher solubility in hot ethanol, which is the ideal characteristic for a recrystallization solvent.[3][5] Isopropanol has also been noted as a potential solvent for similar piperazine (B1678402) derivatives.[6]

Step-by-Step Recrystallization Procedure
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound hydrochloride. For every 1 gram of crude material, add approximately 15-20 mL of ethanol. Add a magnetic stir bar to the flask.

  • Heating: Place the flask on a heating mantle or hot plate and attach a reflux condenser. Heat the slurry to a gentle boil while stirring. Continue heating until all the solid has dissolved, forming a clear solution. If the solid does not completely dissolve, add small additional portions of ethanol (1-2 mL at a time) until a clear solution is achieved at boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution. Reheat the solution to boiling for 5-10 minutes to allow the carbon to adsorb colored impurities.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a low temperature (e.g., 40-50 °C) or a vacuum desiccator can be used. Dry to a constant weight.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound hydrochloride.

Recrystallization_Workflow Workflow for High-Purity Purification of MBZP-HCl cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final_product Final Product crude_mbzp Crude MBZP-HCl dissolution Dissolve in Hot Ethanol crude_mbzp->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization If solution is colored cooling Slow Cooling to Room Temp hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Impurities Removed drying Dry Under Vacuum washing->drying pure_mbzp High-Purity MBZP-HCl drying->pure_mbzp

Caption: Recrystallization workflow for this compound HCl.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Handle the hot solution with care to avoid burns.

Analytical Methods for Purity Assessment

The purity of the this compound hydrochloride before and after recrystallization should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A suitable reverse-phase column with a buffered mobile phase can be used to separate MBZP from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified compound and to detect impurities that may not be visible by other methods.

References

Application Notes and Protocols for In Vitro Dopamine Transporter Binding Assay Using 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic drug development and for understanding the mechanism of action of psychostimulants.[1][2] 1-Benzyl-4-methylpiperazine (MBZP) is a synthetic piperazine (B1678402) derivative with stimulant properties, believed to exert its effects through interaction with monoamine transporters, including DAT.[3] These application notes provide a detailed protocol for an in vitro radioligand binding assay to characterize the interaction of this compound with the dopamine transporter.

Data Presentation

CompoundRadioligandCell LineTransporterKᵢ (nM)IC₅₀ (nM)Reference
1-Benzylpiperazine (BZP) (Representative) [³H]WIN 35,428HEK293Human DAT~2800~4500Fictional data for illustration
Cocaine (Reference Compound)[³H]WIN 35,428HEK293Human DAT95160Fictional data for illustration
GBR 12909 (Reference Compound)[³H]WIN 35,428HEK293Human DAT58Fictional data for illustration

Signaling Pathway

The dopamine transporter's primary function is the reuptake of dopamine, which directly modulates the concentration of dopamine in the synaptic cleft available to bind to postsynaptic and presynaptic dopamine receptors. Ligands such as this compound can inhibit this reuptake, leading to increased extracellular dopamine levels and prolonged dopaminergic signaling.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine (extracellular) Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake MBZP This compound MBZP->DAT Inhibition Dopamine_out->DAT Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Dopamine Transporter Signaling and Inhibition.

Experimental Protocols

Protocol 1: Membrane Preparation from HEK293 cells stably expressing human Dopamine Transporter (hDAT)

This protocol details the preparation of cell membranes enriched with the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 10% (w/v) sucrose, ice-cold

  • Protease inhibitor cocktail

  • Cell scrapers

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Grow HEK293-hDAT cells to 80-90% confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of ice-cold Lysis Buffer with protease inhibitors to the flask and scrape the cells.

  • Transfer the cell suspension to a Dounce homogenizer and homogenize with 10-15 strokes on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: In Vitro DAT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the hDAT using a radiolabeled ligand.

Materials:

  • Prepared hDAT-expressing cell membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)

  • Non-specific binding control: GBR 12909 (10 µM final concentration) or Cocaine (30 µM final concentration)

  • Test compound: this compound dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared in Assay Buffer.

  • 96-well microplates

  • Scintillation vials

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of Assay Buffer.

    • Non-specific Binding: 25 µL of GBR 12909 solution.

    • Test Compound: 25 µL of varying concentrations of this compound.

  • Add 25 µL of [³H]WIN 35,428 (final concentration of ~1-3 nM) to all wells.

  • Add 200 µL of the hDAT membrane preparation (approximately 20-40 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

  • Quantify the radioactivity in each vial using a liquid scintillation counter after a period of dark adaptation.

Data Analysis:

  • Calculate the specific binding by subtracting the mean non-specific binding (counts per minute, CPM) from the mean total binding (CPM).

  • For the test compound, calculate the percentage of specific binding at each concentration relative to the control (wells with no inhibitor).

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the resulting dose-response curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for DAT.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro dopamine transporter binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Cell_Culture Culture HEK293-hDAT Cells Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Protein_Assay Protein Quantification Membrane_Prep->Protein_Assay Add_Membranes Add hDAT Membranes Protein_Assay->Add_Membranes Assay_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Add_Radioligand Add [3H]WIN 35,428 Assay_Setup->Add_Radioligand Add_Radioligand->Add_Membranes Incubation Incubate at 4°C Add_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Caption: In Vitro DAT Binding Assay Workflow.

References

The 1-Benzyl-4-methylpiperazine Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-methylpiperazine core is a privileged scaffold in medicinal chemistry, offering a synthetically accessible and conformationally defined framework for the design of novel therapeutic agents. Its derivatives have shown significant promise across a spectrum of biological targets, demonstrating potential applications in oncology, neurodegenerative disorders, and pain management. This document provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of compounds based on this versatile chemical scaffold.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound scaffold is a straightforward process, typically achieved through the nucleophilic substitution of a benzyl (B1604629) halide with 1-methylpiperazine (B117243). Further derivatization can be readily accomplished to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent scaffold, this compound, through the reaction of 1-methylpiperazine with benzyl chloride.

Materials:

  • 1-methylpiperazine

  • Benzyl chloride

  • Ethanol (99%)

  • Sodium hydroxide (B78521) (optional, for neutralization)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylpiperazine (1.0 equivalent) in 99% ethanol.

  • Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to 65°C and maintain this temperature for 30 to 120 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the hydrochloride salt is desired, the product can be crystallized by cooling the solution to 0°C and collecting the precipitate by filtration.

  • To obtain the free base, neutralize the reaction mixture with a solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives

This protocol provides a general method for the derivatization of the this compound scaffold, which is crucial for SAR studies. The following is an example of an acylation reaction.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (B128534) (if starting from acyl chloride) or a coupling agent like DCC/DMAP (if starting from carboxylic acid)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Standard work-up and purification reagents

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have been investigated for their activity against a range of therapeutic targets. The following sections highlight key areas of application and present quantitative data for representative compounds.

Sigma-1 Receptor Ligands for Pain and Neuroprotection

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including the modulation of ion channels and intracellular calcium signaling. Ligands of the sigma-1 receptor are being explored for the treatment of neuropathic pain and neurodegenerative diseases.

Quantitative Data:

Compound IDR1R2TargetKᵢ (nM)Selectivity (σ2/σ1)
1 H4-OCH₃Sigma-11.6886
2 H4-FSigma-10.4394
3 H4-BrSigma-10.9152

Signaling Pathway:

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_cell Cellular Response Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Binds/Dissociates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma-1R->Ion_Channels Modulates Ca_Signaling Ca2+ Signaling Ion_Channels->Ca_Signaling Affects Neuronal_Survival Neuronal Survival and Plasticity Ca_Signaling->Neuronal_Survival Promotes Ligand This compound Derivative Ligand->Sigma-1R Binds

Sigma-1 Receptor Signaling Pathway
HDAC6 Inhibitors for Neurodegenerative Diseases

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a crucial role in protein quality control and intracellular transport by deacetylating non-histone proteins such as α-tubulin. Inhibition of HDAC6 is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Quantitative Data:

Compound IDLinkerCap GroupTargetIC₅₀ (nM)Selectivity (HDAC1/HDAC6)
4 (CH₂)₅BenzhydrylHDAC611040
5 (CH₂)₆BenzhydrylHDAC63147.5

Signaling Pathway:

HDAC6_pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Tubulin α-Tubulin (acetylated) HDAC6->Tubulin Deacetylates Aggregated_Proteins Misfolded/Aggregated Proteins HDAC6->Aggregated_Proteins Promotes clearance via Microtubule_Transport Microtubule_Transport Tubulin->Microtubule_Transport Enhances Autophagy Autophagy Aggregated_Proteins->Autophagy Autophagy Neuronal_Health Neuronal_Health Autophagy->Neuronal_Health Maintains Inhibitor This compound Derivative (HDAC6i) Inhibitor->HDAC6 Inhibits Microtubule_Transport->Neuronal_Health Maintains

HDAC6 Signaling in Neuroprotection
Mcl-1 Inhibitors for Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family. Its overexpression is a common mechanism for cancer cells to evade apoptosis, making it an attractive target for cancer therapy.

Quantitative Data:

| Compound ID | R Group | Target | Kᵢ (µM) | Selectivity (Mcl-1 vs Bcl-xL) | | :--- | :--- | :--- | :--- | :--- | :--- | | 6 | 3,4-dichlorophenyl | Mcl-1 | 0.18 | >100-fold | | 7 | 4-chlorophenyl | Mcl-1 | 0.54 | >50-fold |

Signaling Pathway:

Mcl1_pathway cluster_apoptosis Apoptosis Regulation Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Initiates Inhibitor This compound Derivative (Mcl-1i) Inhibitor->Mcl1 Inhibits

Mcl-1 Mediated Apoptosis Pathway

Experimental Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the biological activity of this compound derivatives.

Protocol 3: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain or liver membranes (source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds (this compound derivatives)

  • Haloperidol (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a concentration close to its Kd, and the test compound at various concentrations.

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of haloperidol.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubate at 37°C for 120 min Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Protocol 4: In Vivo Hot Plate Test for Analgesic Activity

This protocol is used to assess the central analgesic activity of test compounds in rodents.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Test compounds

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., morphine)

  • Stopwatch

Procedure:

  • Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

  • Divide the animals into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compare the mean reaction times of the test groups with the control group to determine the analgesic effect. An increase in the latency time indicates an analgesic effect.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel drug candidates. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point of contemporary medicinal chemistry research. The protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising chemical scaffold. Further investigations into the SAR of this class of compounds are warranted to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

Application Notes and Protocols for In Vivo Administration of 1-Benzyl-4-methylpiperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of 1-Benzyl-4-methylpiperazine (BZMP) in rodent models. The information is compiled from existing literature on the parent compound, 1-Benzylpiperazine (BZP), and other related piperazine (B1678402) derivatives, offering a foundational guide for experimental design. It is crucial to note that specific parameters may require optimization for BZMP.

Introduction

This compound (BZMP), also known as methylbenzylpiperazine (MBZP), is a derivative of benzylpiperazine (BZP) and is classified as a stimulant drug.[1] Like its parent compound, BZMP is expected to exert its effects through modulation of central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission.[2][3] BZP has been shown to elevate synaptic dopamine and serotonin levels, leading to stimulatory and hallucinogenic effects.[2][4] This protocol outlines the necessary steps for preparing and administering BZMP to rodent models to investigate its pharmacokinetic, pharmacodynamic, and behavioral effects.

Materials and Reagents

  • This compound (hydrochloride salt is commonly used for better solubility)[5]

  • Vehicle for dissolution (e.g., sterile isotonic saline, phosphate-buffered saline (PBS), or a solution of dimethyl sulfoxide (B87167) (DMSO) and saline)

  • Rodent models (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)

  • Syringes and needles (appropriate gauge for the chosen route of administration)

  • Animal scale

  • Vortex mixer and/or sonicator

  • Standard laboratory personal protective equipment (PPE)

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from studies on BZP and related compounds to guide dose selection for BZMP.

Table 1: Reported In Vivo Dosages of Benzylpiperazine (BZP) in Rodent Models

Rodent ModelRoute of AdministrationDosage RangeStudy FocusReference
Adolescent RatsIntraperitoneal (i.p.)10 mg/kg/dayBehavioral effects[6]
Adolescent RatsIntraperitoneal (i.p.)10 and 20 mg/kgBehavioral outcomes[7]
RatsIntraperitoneal (i.p.)5 mg/kgMetabolism and excretion[8]
MiceIntraperitoneal (i.p.)Various dosesBehavioral effects (locomotor activity, drug discrimination)[9]

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Rats (5 mg/kg, i.p.)

ParameterValueTimeframeReference
Unchanged BZP in urine~6.7% of dosewithin 36 hours[8]
p-Hydroxy-BZP in urine~25% of dosewithin 48 hours[8]
m-Hydroxy-BZP in urine~2% of dosewithin 48 hours[8]

Note: The effects of MBZP are reported to be similar to BZP but with slightly weaker stimulant effects.[1] Therefore, initial dose-response studies for BZMP might start with the dosages reported for BZP and adjust as necessary.

Experimental Protocols

4.1. Animal Models

  • Species: Wistar or Sprague-Dawley rats, or mice (e.g., C57BL/6), are commonly used for neuropharmacological and behavioral studies.

  • Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week before the experiment.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethics: All animal procedures must be approved by the institution's Animal Care and Use Committee and adhere to national guidelines for the ethical treatment of laboratory animals.

4.2. Preparation of this compound Solution

  • Weighing: Accurately weigh the required amount of BZMP hydrochloride salt based on the desired dosage and the number of animals to be treated.

  • Vehicle Selection: For the hydrochloride salt, sterile isotonic saline or PBS is a suitable vehicle. If solubility is an issue, a small percentage of a co-solvent like DMSO can be used, followed by dilution with saline. Ensure the final concentration of the co-solvent is non-toxic and consistent across all experimental groups, including the vehicle control.

  • Dissolution: Add the weighed BZMP to the chosen vehicle. Vortex thoroughly. If necessary, use a sonicator to aid dissolution.

  • Concentration Calculation: The concentration of the dosing solution should be calculated to ensure the administration volume is appropriate for the animal's weight (e.g., 1-10 mL/kg for rats, 10 mL/kg for mice).

    • Example Calculation: For a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration of the solution should be 10 mg/mL. The rat would receive a 0.25 mL injection.

  • Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store protected from light at 4°C.

4.3. Administration of this compound

  • Animal Weighing: Weigh each animal immediately before administration to calculate the precise volume of the BZMP solution to be injected.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents, as documented in studies with BZP.[6][7][8] Other routes, such as oral gavage (p.o.), subcutaneous (s.c.), or intravenous (i.v.), may also be considered depending on the experimental goals.

  • Intraperitoneal (i.p.) Injection Procedure:

    • Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting its lower body. For mice, scruff the neck to immobilize the head and secure the tail.

    • Tilt the animal slightly downwards, with the head lower than the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • The needle should be inserted at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.

    • Inject the calculated volume of the BZMP solution slowly and smoothly.

    • Withdraw the needle and return the animal to its home cage.

  • Control Group: A control group receiving only the vehicle should be included in every experiment.

4.4. Post-Administration Monitoring

  • Behavioral Observations: Monitor animals for any immediate adverse reactions and for specific behavioral changes relevant to the study (e.g., locomotor activity, stereotypy, signs of anxiety).[6][10] BZP is known to cause stimulant-like effects.[9]

  • Physiological Parameters: Depending on the experimental design, monitor physiological parameters such as heart rate, blood pressure, and body temperature.[11]

  • Data Collection: Collect data at predetermined time points post-administration based on the expected pharmacokinetic profile of the compound.

Visualization of Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for In Vivo Administration of BZMP cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post_admin Post-Administration Phase animal_acclimation Animal Acclimation solution_prep BZMP Solution Preparation animal_weighing Weigh Animal solution_prep->animal_weighing dose_calculation Calculate Dose Volume animal_weighing->dose_calculation injection Administer BZMP (i.p.) dose_calculation->injection monitoring Behavioral & Physiological Monitoring injection->monitoring data_collection Data and Sample Collection monitoring->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: Experimental workflow for BZMP administration in rodents.

signaling_pathway Putative Signaling Pathway of BZMP cluster_synapse Synaptic Cleft cluster_effects Downstream Effects BZMP This compound (BZMP) DA_release Dopamine Release BZMP->DA_release SERT_inhibition Serotonin Transporter (SERT) Inhibition BZMP->SERT_inhibition DAT_inhibition Dopamine Transporter (DAT) Inhibition BZMP->DAT_inhibition DA_increase Increased Synaptic Dopamine DA_release->DA_increase SER_increase Increased Synaptic Serotonin SERT_inhibition->SER_increase DAT_inhibition->DA_increase stimulant_effects Stimulant Effects DA_increase->stimulant_effects behavioral_changes Behavioral Changes SER_increase->behavioral_changes

Caption: Putative signaling pathway of BZMP in the central nervous system.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Benzyl-4-methylpiperazine for Forensic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Benzyl-4-methylpiperazine (MBZP), a synthetic piperazine (B1678402) derivative with stimulant properties. Understanding the characteristic fragmentation of MBZP is crucial for its unambiguous identification in forensic investigations, toxicological screening, and quality control in pharmaceutical development. This document outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of MBZP and presents its key fragment ions. A proposed fragmentation pathway is illustrated to aid in the structural elucidation of related compounds.

Introduction

This compound (MBZP) is a psychoactive substance belonging to the piperazine class of compounds, which are known for their stimulant effects. Structurally similar to benzylpiperazine (BZP), MBZP has been identified as a designer drug in several countries. Accurate and reliable analytical methods are essential for the detection and identification of MBZP in seized drug samples and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of piperazine derivatives, offering high sensitivity and specificity. The characteristic fragmentation pattern generated by electron ionization provides a molecular fingerprint for confident identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes a general method for the analysis of this compound using a standard gas chromatograph coupled to a mass selective detector.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol (B129727). Further dilute with methanol to a working concentration of 10 µg/mL.

  • Extraction from Matrix (if applicable): For biological samples (e.g., urine, plasma), a liquid-liquid or solid-phase extraction is recommended to isolate the analyte and remove interfering substances.

2. Instrumentation:

  • A standard gas chromatograph equipped with a mass selective detector (MSD) is used.

3. GC-MS Conditions:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-550
Solvent Delay3 minutes

Data Presentation: Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion ([M]⁺) is observed at m/z 190. The fragmentation is dominated by cleavage of the benzylic bond and fragmentation of the piperazine ring. While a publicly available spectrum with validated relative abundances is not readily accessible, the major expected fragments based on the analysis of structurally similar compounds are summarized in the table below. The tropylium (B1234903) ion (m/z 91) is consistently the base peak for benzylpiperazine derivatives.

Table 1: Principal Mass Spectral Fragments of this compound

m/zProposed Ion StructureRelative Abundance
190[C₁₂H₁₈N₂]⁺ (Molecular Ion)Low
147[M - C₃H₇]⁺Moderate
91[C₇H₇]⁺ (Tropylium ion)100% (Base Peak)
70[C₄H₈N]⁺High
56[C₃H₆N]⁺High

Note: Relative abundances are estimated based on the fragmentation patterns of closely related benzylpiperazine compounds. The actual values may vary depending on the specific instrumentation and analytical conditions.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization primarily proceeds through alpha-cleavage, leading to the formation of the highly stable tropylium ion and various fragments from the piperazine ring.

fragmentation_pathway M This compound [M]⁺˙ m/z 190 F1 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F1 α-cleavage F2 [C₅H₁₁N₂]⁺ m/z 99 M->F2 Benzylic cleavage F3 [C₄H₈N]⁺ m/z 70 F2->F3 -C₂H₅ F4 [C₃H₆N]⁺ m/z 56 F2->F4 -C₃H₅

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample acquisition to data interpretation.

experimental_workflow start Sample Collection (Seized material, biological fluid, etc.) prep Sample Preparation (Extraction, dilution) start->prep gcms GC-MS Analysis (Injection, separation, detection) prep->gcms data_acq Data Acquisition (Total Ion Chromatogram, Mass Spectra) gcms->data_acq data_an Data Analysis (Library search, fragmentation pattern analysis) data_acq->data_an report Reporting (Identification, quantification) data_an->report

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The fragmentation pattern of this compound is characterized by the prominent tropylium ion at m/z 91, which serves as a key identifier for this class of compounds. The protocol and data presented in this application note provide a reliable framework for the identification and analysis of MBZP in various laboratory settings. The detailed fragmentation pathway and workflow diagrams serve as valuable tools for researchers, forensic scientists, and drug development professionals.

Application Notes and Protocols: Development of Selective σ1 Receptor Ligands from 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a significant therapeutic target for a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2] The development of selective ligands for the σ1 receptor is a key area of research in medicinal chemistry. The 1-benzylpiperazine (B3395278) scaffold has proven to be a valuable starting point for the design of potent and selective σ1 receptor ligands. This document provides an overview of the development of selective σ1 ligands derived from 1-benzyl-4-methylpiperazine and related benzylpiperazine analogs, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the binding affinities (Ki) and selectivity ratios for a series of benzylpiperazine derivatives at the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Binding Affinities (Ki, nM) and Selectivity of Benzylpiperazine Derivatives for σ1 and σ2 Receptors. [3][4]

CompoundRKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2 / Ki σ1)
8 H2.81210432
13 5-phenylpentan-1-one145>10000>69
14 4-phenylbutan-1-one11.24800428
15 3-cyclohexylpropan-1-one1.61418886
16 (2E)-3-phenylprop-2-en-1-one21.58500395
20 2-cyclohexylacetyl11.85100432
21 3-phenylpropanoyl3.52500714
22 4-phenylbutanoyl14.36200433
24 1-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one4.51900423
Haloperidol (Reference)3.225.58

Table 2: Binding Affinities (Ki, nM) of 4-Benzylpiperazine Ligands for σ1 and σ2 Receptors. [5]

CompoundKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2 / Ki σ1)
BP-CH3 0.654874
BP-F 0.434093
BP-Br 0.514180
BP-I 0.914853
BP-NO2 0.766180

Experimental Protocols

Protocol 1: General Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives

This protocol describes a general method for the synthesis of benzylpiperazine derivatives, as reported in the development of novel σ1 receptor ligands.[3][4]

Materials:

Procedure using CDI (for carboxylic acids):

  • To a stirred solution of the desired carboxylic acid (1.0 equiv) in dry DCM, add CDI (1.0 equiv) at room temperature.

  • Allow the reaction to proceed until gas evolution ceases, indicating the formation of the acyl imidazole (B134444) intermediate.

  • In a separate flask, dissolve 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM and cool to 0 °C under a nitrogen atmosphere.

  • Add the acyl imidazole solution dropwise to the stirred piperazine (B1678402) solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Procedure using TEA (for acyl chlorides):

  • Prepare a mixture of 1-(4-methoxybenzyl)piperazine (1.0 equiv) and triethylamine (1.0 equiv) in dry THF and stir for 10 minutes at 0 °C.

  • Dissolve the appropriate acyl chloride (1.0 equiv) in dry THF and add it dropwise to the piperazine mixture.

  • Allow the reaction to proceed at room temperature until completion.

  • Work-up and purify the product as described in the CDI method.

Protocol 2: Radioligand Binding Assay for σ1 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the σ1 receptor.[1][3][6][7]

Materials:

  • Guinea pig liver or other tissue/cell line expressing σ1 receptors

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

  • Cell harvester (optional)

Membrane Preparation:

  • Mince the tissue (e.g., guinea pig liver) and homogenize it in ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.[1]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.[1]

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[1]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay). Membranes can be stored at -80°C.

Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, assay buffer, and --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 3 nM).[8]

    • Non-specific Binding: Membrane preparation, assay buffer, --INVALID-LINK---pentazocine, and a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).[6]

    • Competitive Binding: Membrane preparation, assay buffer, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[6][9]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]

  • Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[1]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

σ1 Receptor Signaling Pathway

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Cell_Survival Cell Survival & Neuroprotection Sigma1->Cell_Survival Promotes Ion_Channels Ion Channels (e.g., K⁺, Na⁺) Sigma1->Ion_Channels Interacts with BiP BiP/GRP78 BiP->Sigma1 Dissociates from Ca_Release Ca²⁺ Release IP3R->Ca_Release Mediates Mitochondria Mitochondria Ligand σ1 Ligand (e.g., Benzylpiperazine derivative) Ligand->Sigma1 Binds ER_Stress ER Stress ER_Stress->BiP Induces Ca_Release->Mitochondria Uptake Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Regulates

Caption: σ1 Receptor Signaling Pathway.

Experimental Workflow for Ligand Development

workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Lead Compound (this compound) SAR Structure-Activity Relationship (SAR) Analysis Design->SAR Synthesis Synthesis of Novel Derivatives SAR->Synthesis Binding Radioligand Binding Assay (σ1 and σ2 Receptors) Synthesis->Binding Determine_Ki Determine Kᵢ and Selectivity Binding->Determine_Ki Determine_Ki->SAR Feedback Animal_Models Animal Models of Disease (e.g., Neuropathic Pain) Determine_Ki->Animal_Models Promising Compounds Efficacy Evaluate Efficacy Animal_Models->Efficacy Toxicity Assess Toxicity & ADME Efficacy->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: Ligand Development Workflow.

Logical Relationship of SAR

SAR_logic Scaffold 1-Benzylpiperazine Scaffold Hydrophobic region 1 (HYD1) Basic Nitrogen Hydrophobic region 2 (HYD2) Modifications {Modifications to improve affinity and selectivity} HYD1_mod Substitution on the benzyl ring (HYD1) Modifications->HYD1_mod Linker_mod Modification of the linker between piperazine and HYD2 Modifications->Linker_mod HYD2_mod Variation of the second hydrophobic group (HYD2) Modifications->HYD2_mod High_Affinity High σ1 Affinity (Low nM Kᵢ) HYD1_mod->High_Affinity e.g., p-methoxy Low_Affinity Decreased Affinity HYD1_mod->Low_Affinity e.g., bulky groups High_Selectivity High Selectivity over σ2 Linker_mod->High_Selectivity e.g., 3-carbon linker HYD2_mod->High_Affinity e.g., cyclohexyl, phenyl Outcome {Outcome}

Caption: Structure-Activity Relationship Logic.

References

Troubleshooting & Optimization

Minimizing side-product formation in 1-Benzyl-4-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 1-Benzyl-4-methylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.

  • Side Reactions: Competing side reactions, such as the formation of quaternary ammonium (B1175870) salts or hydrolysis of benzyl (B1604629) chloride, can consume starting materials and reduce the yield of the desired product.

  • Poor Quality of Reagents: Degradation or impurities in starting materials, particularly benzyl chloride, can lead to lower yields. Benzyl chloride can hydrolyze to benzyl alcohol if exposed to moisture.

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield.

  • Product Loss During Work-up: The product may be lost during extraction or purification steps. This compound is a basic compound and its solubility is pH-dependent.

Troubleshooting Recommendations:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical temperature for the reaction between 1-methylpiperazine (B117243) and benzyl chloride in ethanol (B145695) is around 65°C.[1]

  • Control Stoichiometry: Use a slight excess of 1-methylpiperazine to favor the formation of the mono-benzylated product and minimize the formation of the quaternary ammonium salt.

  • Ensure Anhydrous Conditions: Use dry solvents and fresh, high-purity reagents to prevent the hydrolysis of benzyl chloride.

  • Select Appropriate Base and Solvent: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to neutralize the HCl formed during the reaction. The choice of solvent will depend on the specific reaction, with ethanol and dichloromethane (B109758) being common choices.[2][3]

  • Optimize Work-up Procedure: Ensure the pH of the aqueous phase is sufficiently basic (pH > 12) during extraction to keep the product in its free base form, which is more soluble in organic solvents like chloroform (B151607) or dichloromethane.[4]

Q2: I am observing a significant amount of a di-benzylated side product. How can I minimize its formation?

The formation of a di-benzylated product in this context refers to the quaternization of the tertiary amine in this compound by another molecule of benzyl chloride.

Strategies to Minimize Quaternization:

  • Molar Ratio of Reactants: The most effective way to reduce the formation of the quaternary salt is to use an excess of 1-methylpiperazine relative to benzyl chloride. This statistical approach increases the probability of benzyl chloride reacting with the primary starting amine rather than the tertiary amine product.

  • Controlled Addition of Benzyl Chloride: Adding the benzyl chloride dropwise to the reaction mixture containing 1-methylpiperazine can help maintain a low concentration of the alkylating agent, further disfavoring the second benzylation.

  • Lower Reaction Temperature: While this may slow down the primary reaction, lower temperatures will generally disfavor the more sterically hindered and electronically less favorable quaternization reaction to a greater extent.

  • Monitoring Reaction Progress: Closely monitoring the reaction and stopping it once the starting benzyl chloride has been consumed can prevent further reaction with the product.

Q3: My final product is contaminated with benzyl alcohol. How can I prevent its formation and remove it?

Prevention of Benzyl Alcohol Formation:

  • Anhydrous Conditions: Benzyl alcohol is primarily formed by the hydrolysis of benzyl chloride. It is crucial to use anhydrous solvents and protect the reaction from atmospheric moisture.

  • Choice of Base: Avoid using strong hydroxide (B78521) bases (e.g., NaOH, KOH) directly in the reaction mixture, as they will promote the hydrolysis of benzyl chloride.[3] Use non-nucleophilic carbonate or amine bases instead.

Removal of Benzyl Alcohol:

  • Distillation: Benzyl alcohol has a significantly higher boiling point (205°C) than this compound (approx. 122-124°C at 2.5 mmHg), allowing for separation by vacuum distillation.[4]

  • Chromatography: Column chromatography on silica (B1680970) gel can effectively separate the more polar benzyl alcohol from the less polar product.

  • Aqueous Wash: Washing the organic extract with a dilute acidic solution can protonate the basic product, retaining it in the aqueous phase, while the neutral benzyl alcohol remains in the organic phase. The aqueous layer can then be basified and re-extracted to recover the pure product.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Yield and Purity

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Molar Ratio (1-Methylpiperazine:Benzyl Chloride) > 1:1 (e.g., 1.5:1)OptimalHighMinimizes quaternary salt formation.
1:1ModerateModerateIncreased risk of quaternization.
< 1:1LowLowSignificant quaternization and unreacted benzyl chloride.
Reaction Temperature Low (e.g., Room Temp)LowHighSlower reaction rate, but less side product formation.
Moderate (e.g., 65°C)[1]HighModerateGood balance between reaction rate and selectivity.
High (e.g., > 80°C)Moderate to LowLowIncreased rate of side reactions.
Solvent Aprotic (e.g., DCM, THF)GoodGoodMinimizes solvolysis of benzyl chloride.
Protic (e.g., Ethanol)GoodModerateCan participate in side reactions, but often effective.[1]
Base Weak, Non-nucleophilic (e.g., K₂CO₃, Et₃N)HighHighNeutralizes HCl without promoting benzyl chloride hydrolysis.[3]
Strong (e.g., NaOH)LowLowPromotes significant hydrolysis of benzyl chloride.

Experimental Protocols

Protocol 1: N-Alkylation of 1-Methylpiperazine with Benzyl Chloride

This protocol is a common and straightforward method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperazine (1.5 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous ethanol.

  • Addition of Benzyl Chloride: While stirring the mixture, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 65°C and maintain it at this temperature for 2-4 hours.[1] Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Make the aqueous layer basic (pH > 12) with 5N NaOH solution and extract with dichloromethane (3 x 50 mL).[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Reductive Amination of Benzaldehyde (B42025) with 1-Methylpiperazine

This method offers an alternative route that avoids the use of benzyl chloride.

  • Imine Formation: In a flask, dissolve 1-methylpiperazine (1.2 equivalents) and benzaldehyde (1.0 equivalent) in methanol (B129727). Stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Make the aqueous residue basic (pH > 12) and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography or distillation.

Visualizations

Synthesis_Pathway Methylpiperazine 1-Methylpiperazine Product This compound Methylpiperazine->Product + Benzyl Chloride (Base, Solvent) BenzylChloride Benzyl Chloride BenzylChloride->Product BenzylAlcohol Benzyl Alcohol BenzylChloride->BenzylAlcohol + H₂O QuatSalt Quaternary Ammonium Salt Product->QuatSalt + Benzyl Chloride (Excess)

Caption: Reaction scheme for the synthesis of this compound showing major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeSideProducts Identify Side Products (GC-MS, NMR) Start->AnalyzeSideProducts CheckPurity->CheckConditions Pure ImpureSM Use Fresh/Purified Starting Materials CheckPurity->ImpureSM Impure AdjustRatio Adjust Reactant Ratio (>1:1 Amine:Halide) CheckConditions->AdjustRatio OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp ChangeSolventBase Change Solvent/Base CheckConditions->ChangeSolventBase QuatSalt Di-benzylation (Quaternization) AnalyzeSideProducts->QuatSalt Quaternary Salt Detected BenzylAlc Benzyl Alcohol AnalyzeSideProducts->BenzylAlc Benzyl Alcohol Detected Other Other Impurities AnalyzeSideProducts->Other Sol_Ratio Increase Amine:Halide Ratio Add Halide Slowly QuatSalt->Sol_Ratio Sol_Hydrolysis Use Anhydrous Conditions Non-nucleophilic Base BenzylAlc->Sol_Hydrolysis Sol_Purify Optimize Purification (Distillation, Chromatography) Other->Sol_Purify

Caption: A troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Benzyl-4-methylpiperazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound (MBZP) is a derivative of benzylpiperazine.[1] Its solubility is significantly influenced by its chemical structure, which contains both a hydrophilic piperazine (B1678402) ring and a hydrophobic benzyl (B1604629) group.[2] The free base form is generally considered to have low solubility in water and is often described as insoluble.[2][3] It is, however, soluble in various organic solvents such as ethanol (B145695), chloroform, and dimethyl sulfoxide (B87167) (DMSO).[4][5]

The hydrochloride salt of this compound exhibits significantly improved aqueous solubility. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 has been reported to be 10 mg/mL.[5]

Q2: My this compound (free base) is not dissolving in my aqueous buffer. What should I do?

Directly dissolving the free base form of this compound in aqueous buffers is challenging due to its hydrophobic nature.[2] The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or ethanol, and then dilute this stock solution into your aqueous buffer.[6]

Q3: After diluting my DMSO stock solution of this compound into an aqueous buffer, the compound precipitates. How can I prevent this?

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those conditions. Here are several strategies to address this:[6]

  • Optimize the final concentration of the organic co-solvent: Ensure the final concentration of DMSO or ethanol in your aqueous solution is as high as your experimental system can tolerate without affecting the results (typically between 0.1% and 1%).[6]

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid localized high concentrations that can trigger precipitation.[6]

  • Lower the stock solution concentration: Preparing a less concentrated initial stock solution in your organic solvent can sometimes prevent precipitation upon dilution.[6]

  • Adjust the pH of the aqueous buffer: The piperazine moiety of this compound is basic. Lowering the pH of the aqueous buffer (making it more acidic) will lead to the formation of a more soluble protonated salt form of the compound.[2] Experiment with a range of pH values to find the optimal condition for your experiment.

Q4: Can I improve the aqueous solubility of this compound without using organic co-solvents?

Yes, several methods can enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Salt Formation: Using a salt form of the compound, such as the hydrochloride salt, can dramatically increase aqueous solubility.[5][7] If you are working with the free base, you can consider forming a salt in situ by adjusting the pH of your aqueous solution with a suitable acid.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming an inclusion complex with improved water solubility.[6]

    • Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration can lead to the formation of micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.[8]

    • Hydrotropes: These are compounds that can enhance the solubility of hydrophobic substances in aqueous solutions.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock solution The compound's solubility limit in the final aqueous buffer is exceeded.- Lower the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your assay (typically ≤1%).[6]- Perform a stepwise dilution instead of a single dilution.[6]
Cloudiness or precipitation in the aqueous solution over time The solution may be supersaturated, or the compound may be degrading.- Prepare fresh solutions for each experiment.[6]- Store stock solutions at room temperature if the compound's stability permits, as lower temperatures can decrease solubility.[6]- Filter the final aqueous solution through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
Inconsistent experimental results Poor solubility leading to inaccurate concentrations of the active compound.- Visually inspect all solutions for any signs of precipitation before use.- Determine the kinetic solubility of the compound under your specific experimental conditions.- Consider using a different solubilization strategy (e.g., pH adjustment, use of excipients).
Difficulty dissolving the compound in the initial organic solvent The chosen organic solvent may not be optimal, or the compound may be impure.- Try a different organic solvent. DMSO is often effective for highly insoluble compounds.[5]- Gently warm the solution or use sonication to aid dissolution.- Verify the purity of your compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer using an organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound.

    • Dissolve the compound in a sufficient volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

  • Dilution into Aqueous Buffer:

    • To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

    • Vortex the final solution immediately and thoroughly to ensure proper mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Shaking incubator or orbital shaker

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to separate vials containing a known volume of each pH buffer.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.[6]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Visualizing Experimental Workflows

experimental_workflow Workflow for Preparing Aqueous Solutions start Start: Obtain This compound prep_stock Prepare Concentrated Stock Solution in Organic Solvent (e.g., 10 mM in DMSO) start->prep_stock dilute Dilute Stock Solution into Aqueous Buffer prep_stock->dilute check_precipitate Observe for Precipitation? dilute->check_precipitate solution_ok Solution is Clear: Proceed with Experiment check_precipitate->solution_ok No troubleshoot Precipitation Observed: Initiate Troubleshooting check_precipitate->troubleshoot Yes

Caption: Workflow for preparing aqueous solutions of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_formulation Formulation Adjustments cluster_compound Compound Modification start Precipitation Observed option1 Option 1: Adjust Formulation start->option1 option2 Option 2: Modify Compound start->option2 a1 Lower Final Concentration option1->a1 a2 Increase Co-solvent Percentage option1->a2 a3 Adjust Buffer pH (Lower pH) option1->a3 a4 Add Solubilizing Excipients (e.g., Cyclodextrins) option1->a4 b1 Use a Salt Form (e.g., Hydrochloride Salt) option2->b1

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-methylpiperazine. Our aim is to help you optimize your reaction yield and product purity through detailed experimental protocols, troubleshooting advice, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the nucleophilic substitution reaction between 1-methylpiperazine (B117243) and benzyl (B1604629) chloride. In this reaction, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride, displacing the chloride and forming the desired N-benzyl bond.

Q2: What are the primary side reactions and impurities I should be aware of?

A2: The most significant side reaction is the dialkylation of 1-methylpiperazine, which leads to the formation of the quaternary ammonium (B1175870) salt, 1,4-dibenzyl-1-methylpiperazinium chloride. Over-alkylation can be a considerable issue, reducing the yield of the desired monosubstituted product. Other potential impurities can include unreacted starting materials (1-methylpiperazine and benzyl chloride) and byproducts from the decomposition of benzyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][2] A suitable mobile phase, such as a mixture of methanol (B129727) and aqueous ammonia (B1221849) (100:1.5), can effectively separate the starting materials, the desired product, and the dialkylated byproduct.[1] Staining with an appropriate agent, like iodoplatinate, will help visualize the spots.[1]

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purification are fractional distillation under reduced pressure and crystallization of the hydrochloride salt. Distillation is effective for separating the desired product from the less volatile dialkylated byproduct and any unreacted starting materials. Conversion to the hydrochloride salt can also be an excellent method for purification, as the salt often has well-defined crystals and can be washed to remove impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Gently increase the reaction temperature, but be cautious as this can also promote side reactions. A temperature of around 65°C is a good starting point.
2. Formation of Dialkylated Byproduct: Excess benzyl chloride or high reaction temperatures can favor the formation of the quaternary salt.- Control Stoichiometry: Use a slight excess of 1-methylpiperazine relative to benzyl chloride. A molar ratio of 1.1:1 (1-methylpiperazine:benzyl chloride) is a good starting point. - Moderate Temperature: Avoid excessive heating. Maintain a consistent temperature throughout the reaction.
3. Loss During Workup: The product may be lost during extraction or purification steps.- Ensure Complete Extraction: Use an appropriate organic solvent like chloroform (B151607) or dichloromethane (B109758) for extraction and perform multiple extractions to ensure all the product is transferred to the organic phase.[3] - Optimize Distillation: Use a well-insulated fractional distillation column to ensure good separation.
Low Purity 1. Presence of Unreacted Starting Materials: Incomplete reaction or improper purification.- Improve Purification: If distillation is used, ensure the fractions are collected at the correct boiling point and pressure. For salt crystallization, ensure the crystals are thoroughly washed with a suitable solvent.
2. Contamination with Dialkylated Byproduct: Reaction conditions favoring dialkylation.- Modify Reaction Conditions: As with low yield, control the stoichiometry and temperature to minimize the formation of the dialkylated product. - Efficient Fractional Distillation: The boiling points of the mono- and di-substituted products are typically different enough for separation by fractional distillation under vacuum.
3. Product Degradation: The product may be sensitive to air or prolonged heating.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Minimize Exposure to High Temperatures: During distillation, do not heat the product for longer than necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the benzylation of piperazines.[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylpiperazine (1.1 equivalents) in absolute ethanol.

  • Slowly add benzyl chloride (1.0 equivalent) to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux (around 65°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and make the solution alkaline (pH > 12) by adding 5N sodium hydroxide solution.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the chloroform under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Hydrochloride Salt Formation
  • Dissolve the crude this compound oil in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrogen chloride in absolute ethanol until no more precipitate forms.

  • Collect the precipitated this compound dihydrochloride (B599025) by suction filtration.

  • Wash the crystals with cold, dry benzene.

  • Dry the purified salt under vacuum.

Visualizations

Synthesis_Pathway 1-Methylpiperazine 1-Methylpiperazine Product This compound 1-Methylpiperazine->Product + Benzyl Chloride (Nucleophilic Substitution) Benzyl_Chloride Benzyl Chloride Byproduct 1,4-Dibenzyl-1-methylpiperazinium chloride Product->Byproduct + Benzyl Chloride (Over-alkylation)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Synthesis Reaction React 1-methylpiperazine with Benzyl Chloride Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Crude Crude Product Workup->Crude Check_Yield Low Yield? Crude->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Stoichiometry Adjust Stoichiometry Check_Yield->Optimize_Stoichiometry Yes Optimize_Temp Adjust Temperature Check_Purity->Optimize_Temp Yes Improve_Purification Refine Purification Check_Purity->Improve_Purification Yes Final_Product Pure Product Check_Purity->Final_Product No Optimize_Stoichiometry->Reaction Optimize_Temp->Reaction Improve_Purification->Workup

Caption: Troubleshooting workflow for synthesis optimization.

Purification_Process Crude_Product Crude Product Choice Purification Method Crude_Product->Choice Distillation Fractional Distillation (under vacuum) Choice->Distillation Direct Isolation Salt_Formation Hydrochloride Salt Formation Choice->Salt_Formation Crystalline Solid Pure_Oil Pure this compound (oil) Distillation->Pure_Oil Pure_Salt Pure this compound (HCl salt) Salt_Formation->Pure_Salt

Caption: Purification options for this compound.

References

Troubleshooting poor peak shape in HPLC analysis of 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Benzyl-4-methylpiperazine, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing basic compounds like this compound?

A1: The most frequent cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] To mitigate this, it is recommended to work at a low mobile phase pH (around 2-3) to protonate the silanol groups and minimize these secondary interactions.[3] Using a high-purity, end-capped column or a column with a stationary phase specifically designed for basic compounds can also significantly improve peak shape.[1][2]

Q2: My peak is fronting. What are the likely causes?

A2: Peak fronting is often a result of column overload, where too much sample is injected, or the sample concentration is too high.[4][5][6][7][8] Another common cause is a mismatch between the sample solvent and the mobile phase, particularly if the sample solvent is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[4][9] Incompatibility in pH between the sample solvent and the mobile phase can also lead to peak fronting.[4]

Q3: Can the mobile phase pH affect both peak tailing and fronting?

A3: Yes, the mobile phase pH is a critical parameter that can lead to both peak tailing and fronting if not optimized.[7][10][11] For a basic compound like this compound, a pH that is too high can lead to strong interactions with residual silanols, causing tailing. Conversely, improper pH can also contribute to poor peak shape, including fronting, by affecting the ionization of the analyte.[12]

Q4: I'm observing split peaks. What should I investigate?

A4: Split peaks can be caused by several factors. One common reason is a partially blocked column frit, which can be addressed by reversing and flushing the column.[6] It could also indicate a void at the head of the column.[6] Another possibility is the dissolution of the sample in a solvent that is too strong or incompatible with the mobile phase.[6]

Troubleshooting Guide for Poor Peak Shape

Problem: Asymmetrical peaks (tailing or fronting) are observed for this compound.

Below is a systematic approach to troubleshooting poor peak shape:

Is the peak tailing or fronting?

  • Tailing Peak: Characterized by a gradual return to the baseline after the peak maximum.

  • Fronting Peak: Exhibits a steep rise and a more gradual slope on the leading edge of the peak.[7]

Troubleshooting Tailing Peaks
  • Step 1: Check the Mobile Phase pH.

    • Issue: For basic compounds like this compound, interaction with acidic silanol groups on the column packing is a primary cause of tailing.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. A lower pH (e.g., 2-3) will suppress the ionization of silanol groups.[3] Ensure adequate buffering capacity by using a buffer concentration of 10-50 mM.[3]

  • Step 2: Evaluate the Column.

    • Issue: The column may have active sites (free silanols) that interact with the basic analyte.[7] Column degradation over time can also lead to poor peak shape.[3]

    • Solution: Use a high-purity, end-capped silica (B1680970) column or a column with a polar-embedded phase.[2] If the column is old, consider replacing it.

  • Step 3: Consider Mobile Phase Additives.

    • Issue: Even with pH adjustment, some residual silanol activity may persist.

    • Solution: Adding a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can help to mask the active silanol sites.[3]

  • Step 4: Check for Column Overload.

    • Issue: Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[8]

Troubleshooting Fronting Peaks
  • Step 1: Investigate Column Overload.

    • Issue: Injecting a sample that is too concentrated is a common cause of fronting.[7]

    • Solution: Dilute the sample or reduce the injection volume.[7]

  • Step 2: Check the Sample Solvent.

    • Issue: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte band to spread and front.[4][9]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.

  • Step 3: Examine the Column Condition.

    • Issue: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[6]

    • Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[3]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid

    • This compound reference standard

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Alternative for basic conditions: Mobile phase containing a buffer at a higher pH, compatible with the column's stability range.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or Isocratic elution with Acetonitrile and Water (with pH modifier)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to achieve the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Troubleshooting Poor Peak Shape

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanol groupsLower mobile phase pH (2-3) or use a base-deactivated column.[3]
Column overloadReduce sample concentration or injection volume.[8]
Inappropriate mobile phase pHAdjust pH to be at least 2 units away from the analyte's pKa.[11]
Peak Fronting Column overload (concentration)Dilute the sample.[7]
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.[4][9]
Column void/collapseReplace the column.[6]
Split Peaks Partially blocked column fritBackflush the column.[6]
Sample solvent/mobile phase incompatibilityEnsure the sample is fully dissolved in a compatible solvent.[6]

Visualization: Troubleshooting Workflow

G start Poor Peak Shape Observed check_shape Identify Peak Shape (Tailing, Fronting, Splitting) start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting Split Peak check_shape->splitting Splitting check_ph Check Mobile Phase pH (Is it acidic, e.g., pH 2-3?) tailing->check_ph adjust_ph Adjust pH to 2-3 with Acid (e.g., Formic, Phosphoric) check_ph->adjust_ph No check_column Evaluate Column (Is it old or base-deactivated?) check_ph->check_column Yes end Peak Shape Improved adjust_ph->end replace_column_tailing Replace with New or Base-Deactivated Column check_column->replace_column_tailing No check_overload_tailing Check for Overload (Is concentration too high?) check_column->check_overload_tailing Yes replace_column_tailing->end reduce_conc_tailing Reduce Concentration/ Injection Volume check_overload_tailing->reduce_conc_tailing Yes check_overload_tailing->end No reduce_conc_tailing->end check_overload_fronting Check for Overload (Is concentration too high?) fronting->check_overload_fronting reduce_conc_fronting Reduce Concentration/ Injection Volume check_overload_fronting->reduce_conc_fronting Yes check_solvent Check Sample Solvent (Is it stronger than mobile phase?) check_overload_fronting->check_solvent No reduce_conc_fronting->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column_fronting Check for Column Void/ Damage check_solvent->check_column_fronting No change_solvent->end replace_column_fronting Replace Column check_column_fronting->replace_column_fronting Yes check_column_fronting->end No replace_column_fronting->end check_frit Check Column Frit (Is it blocked?) splitting->check_frit flush_column Backflush Column check_frit->flush_column Yes check_sample_prep Check Sample Prep (Is sample fully dissolved?) check_frit->check_sample_prep No flush_column->end improve_dissolution Improve Sample Dissolution (e.g., sonicate, use mobile phase) check_sample_prep->improve_dissolution No check_sample_prep->end Yes improve_dissolution->end

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

References

Addressing matrix effects in the bioanalysis of 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 1-Benzyl-4-methylpiperazine (BMP). Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound (BMP)?

A1: In the context of LC-MS/MS bioanalysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as BMP, due to the presence of co-eluting components from the biological sample (e.g., plasma, urine, or serum).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Both phenomena can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: What are the typical causes of matrix effects in BMP bioanalysis?

A2: Matrix effects are generally caused by endogenous substances from the biological sample that are not entirely removed during the sample preparation process.[1] Common culprits include phospholipids, salts, and proteins.[2] Additionally, exogenous compounds, such as anticoagulants used during sample collection, can also contribute to these effects. These interfering substances can compete with BMP for ionization in the mass spectrometer's source or alter the physical properties of the droplets in the electrospray, leading to variations in signal intensity.[1]

Q3: My BMP signal intensity is low and inconsistent across different plasma lots. Could this be due to matrix effects?

A3: Yes, low and inconsistent signal intensity for BMP are common signs of ion suppression, a significant matrix effect.[1] When co-eluting endogenous components from the biological matrix interfere with the ionization of BMP in the mass spectrometer's ion source, it leads to a reduced signal, which can compromise the sensitivity and accuracy of the assay.[1] The variability between different lots of plasma is a strong indicator that matrix effects are a contributing factor.

Q4: How can I qualitatively and quantitatively assess matrix effects for my BMP assay?

A4: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify at what point during the chromatographic run ion suppression or enhancement occurs. A standard solution of BMP is continuously infused into the mass spectrometer, and a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal for BMP indicates the presence of matrix effects at that specific retention time.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the response of BMP in a neat solution to its response in an extracted blank matrix that has been spiked with BMP after the extraction process.[3] The matrix factor (MF) is then calculated. An MF value close to 1 indicates minimal matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the bioanalysis of BMP, with a focus on mitigating matrix effects.

Issue 1: Low Signal Intensity and Poor Sensitivity for BMP

  • Possible Cause: Ion suppression due to co-eluting matrix components.

  • Troubleshooting Workflow:

    Start Low BMP Signal Assess_ME Perform Post-Column Infusion Start->Assess_ME Coelution Does BMP co-elute with suppression zone? Assess_ME->Coelution Optimize_Chroma Optimize Chromatographic Separation Coelution->Optimize_Chroma Yes Enhance_SP Enhance Sample Preparation Coelution->Enhance_SP No Optimize_Chroma->Enhance_SP Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Enhance_SP->Use_SIL_IS End Improved Signal Use_SIL_IS->End

    Caption: Troubleshooting workflow for low BMP signal intensity.

    • Action Steps:

      • Qualitatively Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

      • Optimize Chromatographic Separation: If BMP co-elutes with a region of significant ion suppression, adjust your chromatographic conditions. This could involve modifying the mobile phase gradient, changing the pH, or trying a different column chemistry to shift the retention time of BMP to a cleaner part of the chromatogram.

      • Enhance Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components.[4]

      • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects. Since it co-elutes with BMP and has nearly identical physicochemical properties, it will be affected by matrix effects in the same way, allowing for accurate quantification.[4]

Issue 2: Poor Reproducibility and High Variability in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects between different lots of biological matrix or variations in sample preparation.

  • Troubleshooting Workflow:

    Start High Variability in QCs Quantify_ME Perform Post-Extraction Spike Experiment Start->Quantify_ME Review_SP Review Sample Preparation Protocol Quantify_ME->Review_SP Automate_SP Consider Automating Sample Preparation Review_SP->Automate_SP Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Automate_SP->Use_SIL_IS End Improved Reproducibility Use_SIL_IS->End

Data Presentation

The choice of sample preparation method can have a significant impact on recovery and the extent of matrix effects. The following table provides a summary of expected performance for different techniques when analyzing piperazine-like compounds in plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 120Fast, simple, and inexpensive.Minimal sample cleanup, high potential for matrix effects. [4]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 110Good sample cleanup, removes many polar interferences.Can be labor-intensive and require larger solvent volumes. [5]
Solid-Phase Extraction (SPE) 80 - 10090 - 105Excellent sample cleanup, can be automated.Method development can be more complex and costly. [6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of BMP and its internal standard (IS) at low and high concentrations in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your sample preparation method. Spike the extracted matrix with BMP and the IS at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with BMP and the IS at low and high concentrations before the extraction process. (This set is for calculating recovery). [1]2. Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B) x 100

Protocol 2: Representative LC-MS/MS Method for BMP in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., BMP-d7).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase. [4]2. LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both BMP and its internal standard.

Visualization of Key Concepts

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (BMP + Matrix) PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE Clean_Extract Clean Extract (BMP) PPT->Clean_Extract LLE->Clean_Extract SPE->Clean_Extract LC LC Separation Clean_Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for the bioanalysis of BMP.

References

Technical Support Center: Improving the Stability of 1-Benzyl-4-methylpiperazine (BMP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing 1-Benzyl-4-methylpiperazine (BMP), also known as MBZP, to ensure the stability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a this compound (BMP) stock solution to ensure its stability?

A1: To maximize stability, dissolve BMP hydrochloride salt in a suitable solvent like DMSO, water, or ethanol (B145695).[1] For the BMP free base, use organic solvents such as ethanol or chloroform.[2] Prepare solutions fresh whenever possible. For storage, it is critical to filter the solution, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at low temperatures, such as -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Always store solutions protected from light and in tightly sealed containers to prevent oxidation and evaporation.[4][5]

Q2: My BMP stock solution has turned a light-yellow color. What does this indicate and can I still use it?

A2: A color change to light-yellow, particularly for the free base which is typically colorless, may suggest oxidation or degradation.[2] Piperazine (B1678402) derivatives can be susceptible to oxidation. It is highly recommended to verify the concentration and purity of the solution using an analytical method like HPLC before use. For critical experiments, it is always best practice to use a freshly prepared, colorless solution to ensure the integrity of your results.

Q3: I am observing inconsistent or weaker-than-expected results in my experiments. Could my BMP stock solution be the cause?

A3: Yes, inconsistent results are a common sign of compound degradation. Chemical instability can lead to a decrease in the concentration of the active compound, resulting in a loss of potency. Benzylpiperazines are generally more stable than phenylpiperazines; however, degradation can still occur over time, especially with improper storage.[3] It is crucial to re-evaluate your storage conditions and verify the solution's integrity.

Q4: What are the primary factors that can cause BMP to degrade in solution?

A4: The primary factors contributing to the degradation of piperazine derivatives in solution are oxidation, hydrolysis, photodegradation, and exposure to incompatible materials like strong acids or oxidizing agents.[6][7] The stability can also be highly dependent on the pH of the solution. Protecting the solution from air (oxygen), light, and moisture is crucial for maintaining its stability.[4]

Q5: How can I analytically confirm the stability of my BMP stock solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to confirm the stability of your BMP solution.[8] This involves comparing the chromatogram of your stored sample to that of a freshly prepared standard. A stable solution will show no significant decrease in the main BMP peak area and no appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter with your BMP stock solutions.

ProblemLikely Cause(s)Recommended Action(s)
Visible Precipitate in Solution After Thawing Poor solubility at low temperatures; solution concentration is too high.Gently warm the solution and vortex until the precipitate redissolves. If it persists, prepare a new, more dilute stock solution. Ensure the chosen solvent is appropriate for the storage temperature.
Change in Solution pH Over Time Absorption of atmospheric CO₂, which can react with the basic piperazine nitrogen.[9]Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use buffered solvents if compatible with your experimental design. Always cap vials tightly.
Unexpected Peaks in HPLC Chromatogram Chemical degradation of BMP.Use a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify the degradation products.[8] Discard the degraded stock and prepare a fresh solution, adhering strictly to best storage practices.
Loss of Potency or Inconsistent Activity Degradation of the active compound.Quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC with a calibration curve). Prepare fresh aliquots and store them properly at -80°C.[3]
Stability of Benzylpiperazines in Whole Blood

A study on the stability of various synthetic piperazines in human whole blood provides valuable insights. Benzylpiperazines, including a methylated variant (MBZP), demonstrated greater stability compared to phenylpiperazines across different storage conditions.

Storage ConditionDurationRemaining MBZP (%)[3]
Room Temperature (~20°C)12 Months> 70%
Refrigerated (4°C)12 Months> 70%
Frozen (-20°C)12 Months> 70%

Note: While MBZP showed good stability in this specific matrix, it is crucial to perform stability studies relevant to your specific solvents and experimental conditions. Storing samples at room temperature should generally be avoided to prevent detrimental impacts on stability.[3]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable BMP Stock Solution

This protocol outlines the recommended procedure for preparing a BMP stock solution to maximize its shelf life.

  • Weighing: Accurately weigh the required amount of BMP hydrochloride (white powder) or free base (liquid) in a fume hood.[1][2]

  • Solubilization: Add the appropriate solvent (e.g., DMSO, Ethanol, Water for HCl salt) to the desired final concentration.[1] Use a calibrated pipette.

  • Dissolution: Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any particulates.

  • Sterilization (Optional): If required for cell-based assays, filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents).

  • Aliquoting: Dispense the solution into single-use, sterile, amber-colored or opaque cryovials to protect from light.[4]

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

  • Storage: Tightly cap the vials and store them immediately at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).[3]

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, preparation date, and your initials.

G cluster_prep Preparation Workflow cluster_store Storage Workflow weigh 1. Weigh BMP solubilize 2. Add Solvent weigh->solubilize dissolve 3. Dissolve Completely (Vortex/Sonicate) solubilize->dissolve filter 4. Filter Sterilize (0.22 µm, Optional) dissolve->filter aliquot 5. Aliquot into Light-Protected Vials filter->aliquot Proceed to Storage purge 6. Purge with Inert Gas (Optional) aliquot->purge store 7. Store at -20°C or -80°C purge->store label_vials 8. Label Vials Clearly store->label_vials

Workflow for preparing and storing stable BMP stock solutions.
Protocol 2: Stability Assessment via HPLC (General Procedure)

This protocol provides a framework for developing a stability-indicating HPLC method.

  • Method Development:

    • Column Selection: Start with a standard C18 column. For basic compounds like piperazines, columns stable at higher pH or those with different selectivity (e.g., C8, Phenyl) might be necessary to achieve good peak shape.[8]

    • Mobile Phase Optimization: Develop a gradient or isocratic method using common solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the aqueous component can be adjusted to optimize the peak shape and retention of the basic BMP molecule.[8] Adding a small amount of an amine modifier like triethylamine (B128534) can reduce peak tailing.[8]

  • Forced Degradation Study:

    • To ensure the method is "stability-indicating," perform forced degradation studies on a sample of BMP.[8] This demonstrates that degradation products can be separated from the parent peak.

    • Acid/Base Hydrolysis: Incubate BMP solutions in HCl and NaOH (e.g., 0.1 M) at an elevated temperature.

    • Oxidation: Treat a BMP solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[8]

    • Thermal Stress: Expose solid BMP to high heat (e.g., 80°C).[8]

    • Photostability: Expose a BMP solution to UV light.

  • Sample Analysis:

    • Prepare a fresh BMP standard of known concentration.

    • Thaw your stored stock solution sample.

    • Inject the fresh standard, the stored sample, and the forced degradation samples into the HPLC system.

  • Data Interpretation:

    • Compare the chromatograms. A stable sample should show a peak with the same retention time and area/height (within acceptable variance) as the fresh standard.

    • The appearance of new peaks or a decrease in the main peak area in the stored sample indicates degradation. The forced degradation samples should confirm that any degradants are well-resolved from the parent BMP peak.[8]

G cluster_pathway Potential Degradation Pathways for BMP cluster_products Degradation Products BMP This compound Oxidation N-Oxide Products BMP->Oxidation Oxidative Stress (O₂, H₂O₂) Hydrolysis Piperazine Ring Cleavage (e.g., N-benzylethylenediamine derivatives) BMP->Hydrolysis Hydrolytic Stress (Acid/Base, H₂O)

References

Common impurities in 1-Benzyl-4-methylpiperazine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-4-methylpiperazine (MBZP).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, typically achieved through the reaction of 1-methylpiperazine (B117243) and benzyl (B1604629) chloride, can lead to several common impurities. These include:

  • Unreacted Starting Materials: Residual 1-methylpiperazine and benzyl chloride may remain in the crude product.

  • Over-alkylation Byproduct: The most significant byproduct is often 1,4-dibenzylpiperazine (B181160) (DBZP). This occurs when a second benzyl group attaches to the other nitrogen atom of the piperazine (B1678402) ring. The formation of DBZP is a common issue in the synthesis of benzylpiperazine derivatives.[1]

  • Impurities from Starting Materials: The purity of the starting materials is crucial. Benzyl chloride, for instance, can contain impurities such as benzaldehyde, benzyl alcohol, and various chlorinated toluene (B28343) derivatives, which can carry through to the final product.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively separate MBZP from unreacted starting materials and the DBZP byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity assessment. When coupled with a suitable detector (e.g., UV or MS), it can provide quantitative data on the levels of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the chemical structure of the main product and any significant impurities present.

Q3: What are the potential degradation products of this compound?

While specific degradation studies on this compound are not extensively documented in publicly available literature, piperazine derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways could include:

  • Oxidation: The piperazine ring can be susceptible to oxidation, potentially forming N-oxides.

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, cleavage of the benzyl group could theoretically occur.

  • Photodegradation: Exposure to UV light may lead to the formation of various degradation products. It is advisable to store the compound in a cool, dark place.

Troubleshooting Guides

Issue 1: My final product shows a significant peak corresponding to 1,4-dibenzylpiperazine (DBZP) in the GC-MS analysis.

  • Cause: The formation of DBZP is favored by an excess of benzyl chloride or high reaction temperatures.

  • Solution: Purification by Crystallization. this compound hydrochloride can be purified by crystallization from a suitable solvent, such as ethanol (B145695). The difference in solubility between the monobenzylated and dibenzylated products allows for their separation.

Issue 2: I have unreacted 1-methylpiperazine in my final product.

  • Cause: Incomplete reaction or use of a non-stoichiometric amount of benzyl chloride.

  • Solution: Liquid-Liquid Extraction. Unreacted 1-methylpiperazine, being more polar than the product, can be removed by a series of aqueous washes. Adjusting the pH of the aqueous phase can further enhance the separation.

Impurity Profile of Crude this compound

The following table summarizes the common impurities and their typical, though not absolute, levels in a crude reaction mixture. Actual percentages can vary significantly based on reaction conditions.

ImpurityTypical % in Crude Product (estimated)
1-methylpiperazine1-5%
Benzyl chloride<1%
1,4-dibenzylpiperazine5-15%
Toluene (from benzyl chloride)<0.5%
Benzaldehyde (from benzyl chloride)<0.5%

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

This protocol is adapted from the purification of 1-benzylpiperazine (B3395278) and is effective for removing the less soluble 1,4-dibenzylpiperazine byproduct.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the desired product. The less soluble 1,4-dibenzylpiperazine may precipitate out first upon initial cooling, and can be removed by hot filtration if necessary.

  • Filtration: Collect the crystals of this compound hydrochloride by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Removal of Unreacted 1-methylpiperazine by Liquid-Liquid Extraction

This protocol is designed to remove the more polar unreacted starting material.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Brine Wash: Subsequently, wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities, including unreacted 1-methylpiperazine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the organic solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude_Product Crude this compound (with impurities) Crystallization Crystallization (e.g., from Ethanol) Crude_Product->Crystallization LLE Liquid-Liquid Extraction (Aqueous Wash) Crude_Product->LLE Pure_Product Purified this compound Crystallization->Pure_Product DBZP_Impurity 1,4-dibenzylpiperazine (removed) Crystallization->DBZP_Impurity LLE->Pure_Product SM_Impurity Unreacted Starting Materials (removed) LLE->SM_Impurity

Caption: Purification workflow for this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Products 1-methylpiperazine 1-methylpiperazine MBZP This compound (Desired Product) 1-methylpiperazine->MBZP Reaction Benzyl_chloride Benzyl Chloride Benzyl_chloride->MBZP DBZP 1,4-dibenzylpiperazine (Byproduct) Benzyl_chloride->DBZP MBZP->DBZP Over-alkylation

Caption: Impurity formation pathway in MBZP synthesis.

References

Enhancing the resolution of 1-Benzyl-4-methylpiperazine in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the enantiomeric resolution of 1-Benzyl-4-methylpiperazine using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a chiral separation method for this compound?

A1: The most efficient method is a systematic screening approach. Begin by screening this compound on a few complementary chiral stationary phases (CSPs), particularly polysaccharide-based columns, as they are highly effective for a wide range of racemates, including amines.[1][2] Use a standard set of mobile phases for this initial screen, such as a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography.[3]

Q2: I am not seeing any separation (a single peak). What is the most likely cause?

A2: A complete lack of separation can be due to several factors:

  • Inappropriate CSP: The selected chiral stationary phase may not be suitable for this molecule. It is recommended to screen on different types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives.[3]

  • Mobile Phase is Too Strong: The analyte may be eluting too quickly for chiral recognition to occur. Try decreasing the percentage of the alcohol modifier in the mobile phase to increase retention and potential for interaction with the CSP.[3]

  • Missing Additive: this compound is a basic compound. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), to the mobile phase is often crucial for good peak shape and enantioselectivity.[4][5]

Q3: My peaks are tailing or showing poor shape. How can I fix this?

A3: Peak tailing for basic analytes like this compound is common and often caused by undesirable interactions with residual acidic silanols on the silica (B1680970) support of the CSP. Adding a basic modifier to the mobile phase, such as 0.1% to 0.5% diethylamine (DEA), can significantly improve peak symmetry.[1][3]

Q4: How do I adjust the retention time of my enantiomers?

A4: Retention time in normal-phase chiral chromatography is primarily controlled by the strength of the mobile phase.

  • To Decrease Retention Time (Faster Elution): Increase the percentage of the polar alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase.

  • To Increase Retention Time (Slower Elution): Decrease the percentage of the alcohol modifier. This allows for stronger interaction with the stationary phase, which can also improve resolution.[3]

Q5: My separation results are inconsistent from day to day. What could be the cause?

A5: Inconsistent results can stem from several sources:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. This can take at least 30 column volumes.[3]

  • Temperature Fluctuations: Temperature can affect selectivity. Using a column oven to maintain a constant temperature is critical for reproducibility.[2][3]

  • Mobile Phase Instability: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the more volatile components, which would alter the composition and affect retention times.[3]

  • Additive Memory Effect: If you have used acidic additives on the column previously, residual amounts can interfere with the separation of basic compounds. It may be necessary to dedicate a column to basic methods or perform a thorough flushing and regeneration procedure.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution 1. Sub-optimal mobile phase composition. 2. Incorrect choice of alcohol modifier. 3. Inappropriate column temperature.1. Systematically vary the ratio of alkane to alcohol in the mobile phase. 2. Screen different alcohols (e.g., ethanol, isopropanol). The choice of alcohol can significantly impact selectivity.[2] 3. Optimize the column temperature. Sometimes lower temperatures increase resolution.
Peak Tailing 1. Strong interaction with acidic silanol (B1196071) groups on the silica support. 2. Sample overload.1. Add 0.1% diethylamine (DEA) or another suitable basic additive to the mobile phase.[4][5] 2. Reduce the injection volume or the concentration of the sample.[3]
High Backpressure 1. Blockage of the column inlet frit by particulates. 2. Sample precipitation in the mobile phase.1. Use a guard column and filter all samples and mobile phases. Try back-flushing the column (check manufacturer's instructions first).[6] 2. Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[6]
Drifting Retention Times 1. Insufficient column equilibration. 2. Changes in mobile phase composition due to evaporation. 3. "Additive memory effect" from previous runs.[7]1. Equilibrate the column for an extended period. 2. Prepare fresh mobile phase for each run sequence and keep bottles capped.[3] 3. If switching between acidic and basic methods, flush the column thoroughly with a strong, miscible solvent like isopropanol.[6]

Experimental Protocols & Data

Protocol 1: Initial Chiral Method Screening

This protocol outlines a systematic approach to screen for the optimal chiral stationary phase and mobile phase conditions.

  • Column Selection: Select a minimum of two to three polysaccharide-based CSPs with complementary selectivities.

  • Mobile Phase Preparation: Prepare two initial screening mobile phases.

    • Screening Solvent A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA

    • Screening Solvent B: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the first column with Screening Solvent A for at least 30 column volumes.

  • Injection: Inject the sample.

  • Evaluation: Assess the chromatogram for any signs of separation (e.g., peak splitting, shoulders).

  • Repeat: Repeat the process with Screening Solvent B. Then, repeat the entire procedure for the other selected columns.

  • Optimization: Select the column/mobile phase combination that shows the most promising selectivity for further optimization by adjusting the alcohol percentage.

Recommended Screening Columns and Conditions

Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening

CSP TypeExample ColumnsRationale
Amylose-BasedChiralpak® AD-H, Chiralpak® IABroad selectivity for a wide range of compounds, including amines.[1][5]
Cellulose-BasedChiralcel® OD-H, Chiralpak® ICOften provides complementary selectivity to amylose-based phases.[1][4]

Table 2: Example Initial Screening Conditions (Normal Phase)

ParameterCondition
Mobile PhasesA: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEAB: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA
Flow Rate1.0 mL/min
Column Temp.35°C[4]
Injection Vol.10 µL
DetectionUV at 254 nm
Protocol 2: Example Optimized Method

Based on published methods for similar piperazine (B1678402) derivatives, the following conditions have shown success and serve as an excellent starting point for optimization.[4]

Table 3: Optimized Chromatographic Conditions

ParameterCondition
ColumnChiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Column Temp.35°C
Injection Vol.10 µL
DetectionUV at 340 nm (Note: Wavelength may need optimization for this compound)

Visual Workflows

Chiral_Method_Development_Workflow start Start: New Chiral Separation select_csp 1. Select 2-3 Complementary CSPs (e.g., Amylose & Cellulose-based) start->select_csp prep_solvents 2. Prepare Screening Solvents (e.g., Hex/IPA & Hex/EtOH with 0.1% DEA) select_csp->prep_solvents screen 3. Screen Each CSP with Each Mobile Phase prep_solvents->screen decision Separation Observed? screen->decision no_sep No Separation: - Try different CSP type - Consider different mode (RP, Polar Organic) decision->no_sep No optimize 4. Optimize Mobile Phase (Vary % Alcohol) decision->optimize Yes optimize_additive 5. Optimize Additive & Temperature optimize->optimize_additive validate 6. Method Validation optimize_additive->validate

Caption: A workflow for systematic chiral method development.

Troubleshooting_Poor_Resolution start Problem: Poor Resolution (Rs < 1.5) check_peak_shape Is peak shape good (no tailing)? start->check_peak_shape add_dea Add/Increase DEA (0.1% - 0.5%) check_peak_shape->add_dea No (Tailing) check_retention Are peaks well-retained (k' > 2)? check_peak_shape->check_retention Yes add_dea->check_peak_shape reduce_alcohol Decrease % Alcohol Modifier (e.g., from 10% to 5%) reduce_alcohol->check_retention check_retention->reduce_alcohol No (Too Fast) change_alcohol Change Alcohol Modifier (e.g., IPA -> EtOH or vice-versa) check_retention->change_alcohol Yes change_temp Optimize Temperature (Try 15°C, 25°C, 40°C) change_alcohol->change_temp change_csp Result still poor: Screen a different CSP change_temp->change_csp

Caption: A troubleshooting flowchart for poor resolution.

References

Optimizing reaction conditions for the N-alkylation of 4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of 4-methylpiperazine, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the conversion?

Answer: Low or incomplete conversion in the N-alkylation of 4-methylpiperazine can stem from several factors, primarily related to reagent activity and reaction conditions.

  • Insufficient Base Strength or Amount: The reaction generates an acid byproduct (typically a hydrohalic acid if using an alkyl halide) that can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid. If the base is too weak or used in insufficient quantity, the reaction can stall.

    • Solution: Use a strong, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Ensure you are using at least 1.5 to 2.0 equivalents of the base to effectively neutralize the acid formed.[1]

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction kinetics will be significantly hindered.

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to ensure all reagents are in solution.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Heating the reaction mixture to 60-80 °C is a common practice for alkyl bromides.[1]

Question 2: I am observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for the desired mono-alkylated product?

Answer: The formation of a di-alkylated quaternary ammonium (B1175870) salt is a common side reaction because the product, an N-alkyl-4-methylpiperazine, can be further alkylated. Since 4-methylpiperazine already has one tertiary amine, this leads to quaternization.

  • Incorrect Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the di-alkylated product.

    • Solution: Use an excess of 4-methylpiperazine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1]

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of the second alkylation event.

    • Solution: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, thereby reducing the chance of a second alkylation.[1]

Question 3: My N-alkylated product is highly water-soluble, making it difficult to extract during the work-up. How can I isolate my product effectively?

Answer: The high water solubility of the product is often due to the formation of its protonated salt form, especially if the reaction is quenched with an acidic solution or if residual acid is present.

  • Solution: During the work-up, basify the aqueous layer to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine (B1678402) nitrogen, converting the salt into its free base form, which is significantly more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate, facilitating extraction.[1]

Frequently Asked Questions (FAQs)

What are the most common methods for the N-alkylation of 4-methylpiperazine?

The two most prevalent methods are:

  • Direct Alkylation: This involves reacting 4-methylpiperazine with an alkylating agent, such as an alkyl halide (bromide or iodide), in the presence of a base.[1] This is a straightforward and widely used technique.

  • Reductive Amination: This is a two-step, one-pot process where an aldehyde or ketone is first reacted with a secondary amine (in this case, a protected piperazine would be used to reveal a secondary amine) to form an iminium ion. This intermediate is then reduced by an agent like sodium triacetoxyborohydride (B8407120) (STAB).[1] This method is particularly useful as it prevents the formation of quaternary ammonium salts.[1]

What are the recommended bases and solvents for direct N-alkylation?

  • Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective.[1]

  • Solvents: Polar aprotic solvents are generally the best choice to ensure the solubility of the reactants. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are commonly used. It is crucial to use anhydrous solvents to prevent unwanted side reactions.[1]

Data Presentation

The following tables summarize quantitative data for the N-alkylation of piperazine derivatives under various conditions to illustrate the impact of different strategies.

Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides

This method uses an acetyl-protected piperazine to ensure mono-alkylation. The data demonstrates high yields for various primary alkyl bromides.

Alkylating Agent (Alkyl Bromide)BaseSolventTemperatureYield of N-Alkyl-N'-Acetylpiperazine (%)Reference
1-BromobutaneK₂CO₃THFReflux88[2]
1-BromohexaneK₂CO₃THFReflux90[2]
1-BromooctaneK₂CO₃THFReflux87[2]
1-BromododecaneK₂CO₃THFReflux82[2]

Table 2: Comparison of Strategies for Mono-Alkylation of Piperazine

This table compares the efficacy of different strategies in achieving mono-alkylation with representative alkylating agents.

StrategyPiperazine DerivativeAlkylating AgentConditionsYield (%)Reference
Monopiperazinium SaltPiperazineo-Methylbenzyl bromideEtOH, 20°C to 70°C89[3]
Reductive Amination1-Boc-piperidoneAnilineNaBH(OAc)₃, DCE, Acetic Acid84[4]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol describes a general method for the mono-N-alkylation of a piperazine derivative with an alkyl bromide.

Materials:

  • Substituted Piperazine (e.g., 1-(4-bromophenyl)piperazine)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Anhydrous Acetonitrile (MeCN)[1]

Procedure:

  • To a dry reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Alkylation via a Protecting Group (N-Acetylpiperazine)

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Acetylpiperazine

  • 1-Bromobutane (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.[2]

  • Reflux the reaction mixture overnight.[2]

  • Cool the reaction to room temperature and remove the salts by filtration.[2]

  • Concentrate the filtrate in vacuo to obtain the N-butyl-N'-acetylpiperazine.[2]

  • The acetyl group can then be hydrolyzed under acidic or basic conditions to yield the mono-N-butylpiperazine.[5]

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation of 4-Methylpiperazine problem Problem Encountered? start->problem low_yield Low Yield or Incomplete Reaction problem->low_yield Yes dialkylation Di-alkylation (Quaternization) problem->dialkylation Yes workup_issue Product in Aqueous Layer problem->workup_issue Yes end Reaction Optimized problem->end No check_base Check Base: Strength & Amount low_yield->check_base check_solubility Check Solubility low_yield->check_solubility check_temp Check Temperature low_yield->check_temp check_stoich Check Stoichiometry dialkylation->check_stoich check_addition Check Reagent Addition Rate dialkylation->check_addition check_ph Check Aqueous pH during Work-up workup_issue->check_ph solution_base Solution: Use 1.5-2.0 eq. K₂CO₃ or Cs₂CO₃ check_base->solution_base solution_solvent Solution: Switch to DMF or Anhydrous MeCN check_solubility->solution_solvent solution_temp Solution: Increase Temperature (e.g., 60-80 °C) check_temp->solution_temp solution_stoich Solution: Use Excess 4-Methylpiperazine check_stoich->solution_stoich solution_addition Solution: Add Alkylating Agent Slowly check_addition->solution_addition solution_ph Solution: Basify to pH 9.5-12 with Na₂CO₃ check_ph->solution_ph solution_base->end solution_solvent->end solution_temp->end solution_stoich->end solution_addition->end solution_ph->end

Caption: Troubleshooting workflow for N-alkylation of 4-methylpiperazine.

Experimental_Workflow reagents 1. Reagent Setup - 4-Methylpiperazine - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., MeCN) addition 2. Slow Addition of Alkylating Agent reagents->addition reaction 3. Reaction - Stir at specified temp (e.g., 60-80°C) - Monitor by TLC/LC-MS addition->reaction quench 4. Work-up: Quench & Phase Separation reaction->quench basify 5. Basify Aqueous Layer (pH 9.5-12) quench->basify extract 6. Extraction with Organic Solvent basify->extract purify 7. Drying & Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for direct N-alkylation.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-4-methylpiperazine and Benzylpiperazine (BZP) for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-Benzyl-4-methylpiperazine (MBZP) and Benzylpiperazine (BZP), two piperazine (B1678402) derivatives with notable stimulant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, synthesis, and proposed experimental protocols for direct comparison.

Introduction

Benzylpiperazine (BZP) is a well-characterized synthetic stimulant known for its euphoric and amphetamine-like effects.[1] It primarily acts on the dopaminergic and serotonergic systems.[1] this compound (MBZP), a derivative of BZP, has been reported to have similar but weaker stimulant effects, potentially with a more favorable side-effect profile.[2] A thorough understanding of the pharmacological nuances between these two compounds is crucial for research in psychopharmacology and drug development. This guide aims to synthesize the current knowledge and provide a framework for future comparative studies.

Chemical and Physical Properties

PropertyThis compound (MBZP)Benzylpiperazine (BZP)
IUPAC Name This compound1-Benzylpiperazine
Synonyms MBZP, MethylbenzylpiperazineBZP, N-Benzylpiperazine
Molecular Formula C₁₂H₁₈N₂C₁₁H₁₆N₂
Molar Mass 190.29 g/mol [2]176.26 g/mol [1]
Appearance Colorless to light-yellow liquid[3]White crystalline powder (as HCl salt)
Boiling Point Approx. 278-280 °C[3]122-124 °C at 2.5 mmHg[4]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform)[3]Soluble in organic solvents

Pharmacological Profile: A Comparative Overview

BZP's mechanism of action involves the release and reuptake inhibition of key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[5] MBZP is presumed to share a similar mechanism, though likely with different potencies at the respective monoamine transporters.[6]

Quantitative Pharmacological Data
ParameterTargetBenzylpiperazine (BZP)This compound (MBZP)
EC₅₀ (nM) for Neurotransmitter Release Dopamine Transporter (DAT)175Data not available
Norepinephrine Transporter (NET)62Data not available
Serotonin Transporter (SERT)6050Data not available
Receptor Binding Affinity (Kᵢ, nM) Various Serotonin Receptors (e.g., 5-HT₂ₐ)Binds non-selectivelyData not available
α2-AdrenoceptorHigh affinity (antagonist)Data not available

EC₅₀ values represent the concentration required to elicit 50% of the maximal neurotransmitter release.

Experimental Protocols

To address the current data gap, this section provides detailed experimental protocols for the synthesis and comparative pharmacological evaluation of BZP and MBZP.

Synthesis Protocols

4.1.1. Synthesis of Benzylpiperazine (BZP)

A common method for the synthesis of BZP involves the reaction of piperazine with benzyl (B1604629) chloride. A detailed procedure is available in Organic Syntheses.[7]

4.1.2. Proposed Synthesis of this compound (MBZP)

This protocol describes a plausible method for the synthesis of MBZP via the Menshutkin reaction, involving the nucleophilic substitution of benzyl chloride with 1-methylpiperazine (B117243).

  • Materials: 1-methylpiperazine, benzyl chloride, acetonitrile (B52724), diethyl ether.

  • Procedure:

    • Dissolve 1-methylpiperazine (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Slowly add benzyl chloride (1.05 equivalents) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add diethyl ether to the cooled mixture to precipitate the product, this compound hydrochloride.

    • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

    • Dry the product under vacuum. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

In Vitro Pharmacological Assays

4.2.1. Comparative Receptor Binding Assay

This protocol outlines a method to determine and compare the binding affinities of BZP and MBZP for various monoamine receptors.

  • Objective: To determine the Kᵢ values of BZP and MBZP at dopamine (D₁, D₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ), and norepinephrine (α₁, α₂) receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptors of interest.

    • Binding Reaction: Incubate the membrane preparations with a specific radioligand for each receptor type and varying concentrations of the unlabeled test compounds (BZP and MBZP).

    • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ values using the Cheng-Prusoff equation.

4.2.2. Comparative Neurotransmitter Release Assay

This protocol is designed to measure the potency of BZP and MBZP in inducing the release of dopamine, norepinephrine, and serotonin from synaptosomes.

  • Objective: To determine the EC₅₀ values for BZP- and MBZP-induced release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin from rat brain synaptosomes.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

    • Radiolabeling: Pre-load the synaptosomes with the respective radiolabeled neurotransmitter.

    • Release Assay: Incubate the radiolabeled synaptosomes with increasing concentrations of BZP and MBZP.

    • Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

    • Data Analysis: Calculate the EC₅₀ values from the concentration-response curves.

In Vivo Behavioral Assays

4.3.1. Locomotor Activity Assessment

This experiment aims to compare the stimulant effects of BZP and MBZP on spontaneous motor activity in rodents.

  • Objective: To assess the dose-dependent effects of BZP and MBZP on horizontal and vertical locomotor activity.

  • Methodology:

    • Apparatus: Use an open-field arena equipped with infrared beams to automatically record animal movement.[8]

    • Procedure: Habituate the animals to the testing environment. Administer various doses of BZP, MBZP, or vehicle control (e.g., saline) via intraperitoneal injection. Place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).[9]

    • Data Analysis: Analyze parameters such as total distance traveled, time spent mobile, and number of vertical rears.

4.3.2. Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[10]

  • Objective: To determine if BZP and MBZP produce conditioned place preference, indicative of their rewarding potential.

  • Methodology:

    • Apparatus: A two-compartment chamber with distinct visual and tactile cues.

    • Phases:

      • Pre-Conditioning (Habituation): Allow animals to freely explore both compartments to determine baseline preference.[11]

      • Conditioning: On alternating days, pair the administration of the drug (BZP or MBZP) with one compartment and the vehicle with the other.[12]

      • Post-Conditioning (Test): In a drug-free state, allow the animals to freely access both compartments and measure the time spent in each.[12]

    • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Signaling Pathways and Experimental Workflows

The stimulant effects of BZP and likely MBZP are primarily mediated through their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP / MBZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux (Lower Potency) DA Dopamine DAT->DA NE Norepinephrine NET->NE SE Serotonin SERT->SE DA_vesicle Dopamine Vesicles DA_vesicle->DAT NE_vesicle Norepinephrine Vesicles NE_vesicle->NET SE_vesicle Serotonin Vesicles SE_vesicle->SERT DA_R Dopamine Receptors DA->DA_R NE_R Norepinephrine Receptors NE->NE_R SE_R Serotonin Receptors SE->SE_R Effects Stimulant Effects DA_R->Effects NE_R->Effects SE_R->Effects

Caption: Monoamine transporter interaction pathway for BZP and presumed for MBZP.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison start Starting Materials (Piperazine/1-Methylpiperazine, Benzyl Chloride) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification receptor_binding Receptor Binding Assays (DAT, NET, SERT, 5-HT, etc.) purification->receptor_binding release_assay Neurotransmitter Release Assays ([³H]DA, [³H]NE, [³H]5-HT) purification->release_assay locomotor Locomotor Activity (Open Field Test) purification->locomotor cpp Conditioned Place Preference purification->cpp data_analysis Determination of Kᵢ, EC₅₀, Behavioral Endpoints receptor_binding->data_analysis release_assay->data_analysis locomotor->data_analysis cpp->data_analysis comparison Comparative Analysis of BZP and MBZP data_analysis->comparison

Caption: Experimental workflow for comparative analysis of BZP and MBZP.

Conclusion

References

A Comparative Guide to Quantitative Analytical Methods for 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methodologies for the quantitative determination of 1-Benzyl-4-methylpiperazine (MBZP). While specific quantitative validation literature for MBZP is limited, this document leverages extensive data from its close structural analog, 1-Benzylpiperazine (B3395278) (BZP), to provide a robust framework for method selection and validation. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors is evaluated based on supporting experimental data.

Comparative Analysis of Analytical Techniques

The optimal analytical technique for the quantification of this compound is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. Gas chromatography and high-performance liquid chromatography are the most prevalent techniques for the analysis of piperazine (B1678402) derivatives.[1][2]

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like MBZP. When coupled with a Mass Spectrometer (MS), it provides high specificity and sensitivity, making it a preferred method for identification and quantification in complex matrices.[3][4] A Flame Ionization Detector (FID) offers a cost-effective alternative for quantification when high specificity is not paramount.[5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes. For compounds like MBZP that possess a UV-active chromophore (the benzyl (B1604629) group), HPLC with a UV detector is a viable quantitative method.[6] Coupling HPLC with a Mass Spectrometer (LC-MS/MS) significantly enhances sensitivity and selectivity, making it ideal for trace-level analysis in biological samples.[7]

The following table summarizes the performance characteristics of these methods based on validated studies of the closely related compound, 1-Benzylpiperazine (BZP).

Data Presentation: Performance Comparison of Analytical Methods

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) for BZP[3]Gas Chromatography-Flame Ionization Detection (GC-FID) for BZP[5]High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for BZP[7]High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Piperazine (derivatized)[6]
Principle Separation of volatile compounds followed by mass-based detection.Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Separation by liquid chromatography followed by mass-based detection.Separation based on differential partitioning with UV detection.
Linearity Range 0 - 10 µg/mL0.1 - 1.0 mg/mL0.085 - 8.65 ng/mg30 - 350 ppm (as piperazine)
Correlation Coefficient (r²) > 0.99> 0.999≥ 0.990.999
Limit of Detection (LOD) 0.002 - 0.156 µg/mL (matrix dependent)Not explicitly statedNot explicitly stated30 ppm (as piperazine)
Limit of Quantification (LOQ) 0.008 - 0.625 µg/mL (matrix dependent)Not explicitly statedNot explicitly stated90 ppm (as piperazine)
Accuracy (% Recovery) 82 - 127%98.2 - 98.5%Not explicitly stated104.87 - 108.06%
Precision (%RSD/CV) 0.6 - 7%1.3%≤ 10%< 4.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for 1-Benzylpiperazine and other piperazine derivatives and can be adapted for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the simultaneous quantification of BZP and TFMPP.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., in plasma or aqueous solution), add a suitable internal standard.

    • Add 1 mL of 1 M sodium hydroxide (B78521) to basify the sample.

    • Add 5 mL of an organic solvent (e.g., ethyl acetate) and vortex for 2 minutes.

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for injection.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.30 min.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for MBZP.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general approach for piperazine analysis and may require derivatization for enhanced sensitivity, as piperazines themselves can have weak UV absorbance.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation (with Derivatization):

    • To the sample containing MBZP, add a solution of a derivatizing agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) in an appropriate solvent.[6]

    • Add a buffer to maintain an alkaline pH.

    • Heat the mixture to ensure complete reaction.

    • After cooling, the derivatized sample can be injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Dependent on the chromophore of the derivatized MBZP (e.g., 340 nm for NBD derivatives).[6]

Mandatory Visualization

ValidationWorkflow cluster_prep Method Development & Preparation cluster_validation Method Validation Parameters cluster_analysis Sample Analysis & Reporting A Define Analytical Requirements (Sensitivity, Matrix) B Select Method (GC-MS, HPLC, etc.) A->B C Prepare Standard Solutions & Quality Controls B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G Specificity H LOD & LOQ I Robustness J Analyze Validation Samples J->D J->E J->F J->G J->H J->I L System Suitability Testing J->L K Analyze Unknown Samples M Generate Validation Report K->M L->K

Caption: Workflow for Analytical Method Validation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing A Sample Aliquot B Add Internal Standard A->B C Basify (e.g., NaOH) B->C D Liquid-Liquid Extraction (e.g., Ethyl Acetate) C->D E Evaporate & Reconstitute D->E F Inject into GC E->F G Separation on Capillary Column F->G H Ionization (EI) G->H I Mass Analysis (MS) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Report Results K->L

Caption: GC-MS Experimental Workflow.

References

A Comparative Analysis of the Neurotoxic Profiles of 1-Benzyl-4-methylpiperazine and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of the designer drug 1-Benzyl-4-methylpiperazine (MBZP) and the more extensively studied psychostimulant 3,4-methylenedioxymethamphetamine (MDMA). Due to a notable scarcity of direct experimental data on the neurotoxicity of MBZP, this comparison leverages data from its close structural analog, 1-Benzylpiperazine (BZP), as a proxy. This approach allows for an inferred neurotoxic profile of MBZP, which is presented alongside the well-documented effects of MDMA. The information herein is intended to support research and drug development by highlighting the potential neuronal risks associated with these psychoactive compounds.

Overview of Compounds

This compound (MBZP) is a synthetic stimulant of the piperazine (B1678402) class. It is structurally related to Benzylpiperazine (BZP) and has been identified as a component in recreational "party pills"[1]. Its effects are reported to be similar to, but less potent than, BZP[1].

3,4-methylenedioxymethamphetamine (MDMA) , commonly known as ecstasy, is a synthetic drug that acts as a stimulant and psychedelic. It is known to cause a significant release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain[2]. Its neurotoxic effects, particularly on the serotonergic system, have been extensively studied in both animals and humans[2][3].

Comparative Neurochemical Effects

The primary mechanism of action for both piperazine derivatives and MDMA involves the modulation of monoamine neurotransmitter systems. However, their specificities and potencies differ, leading to distinct neurotoxic profiles.

MDMA is a potent releaser and reuptake inhibitor of serotonin (5-HT), with less pronounced effects on dopamine (DA) and norepinephrine (NE)[2][4]. This profound serotonergic activity is central to its acute psychoactive effects and its long-term neurotoxicity[2][3].

BZP , as a proxy for MBZP, also enhances the release of dopamine and norepinephrine, with a lesser effect on serotonin[5]. This profile suggests that the neurotoxic effects of BZP and, by extension, MBZP may be more pronounced in the dopaminergic system compared to MDMA.

Feature1-Benzylpiperazine (BZP) (as a proxy for MBZP)MDMAReference
Primary Neurotransmitter Affected Dopamine (DA) & Norepinephrine (NE)Serotonin (5-HT)[5]
Mechanism of Action Monoamine releaser and reuptake inhibitorPotent monoamine releaser and reuptake inhibitor[2][6]
Releasing Potency (DA) EC50: 175 ± 13 nM (for [3H]MPP+ release)EC50: 119 ± 8 nM (for [3H]MPP+ release)[4]
Releasing Potency (5-HT) Inactive as a [3H]5-HT releaserEC50: 58 ± 6 nM[4]

In Vitro Neurotoxicity Data

In vitro studies using neuronal cell lines provide valuable insights into the cytotoxic potential of these compounds. The following tables summarize key findings from studies on BZP and MDMA. It is important to note that direct comparative studies are limited, and experimental conditions may vary.

Cytotoxicity
CompoundCell LineAssayConcentrationResult (% of Control)Reference
BZP LN-18 (human glioblastoma)LDH Release1700 µM110.7 ± 9.0%[7]
BZP LN-18 (human glioblastoma)LDH Release5700 µM154.2 ± 14.3%[7]
MDMA SH-SY5Y (human neuroblastoma)MTT Assay1000 µM~50% viability[8]
Oxidative Stress
CompoundCell LineAssayConcentrationResult (% of Control)Reference
BZP LN-18 (human glioblastoma)ROS Production570 µM118.3 ± 11.6%[7]
BZP LN-18 (human glioblastoma)ROS Production1700 µM120.9 ± 12.3%[7]
BZP LN-18 (human glioblastoma)8-OHdG Levels (DNA Damage)570 µM421.4 ± 10.9%[7]
MDMA Primary cortical neuronsDCF Fluorescence500 µMSignificant increase
Apoptosis
CompoundCell LineAssayConcentrationResultReference
BZP LN-18 (human glioblastoma)Caspase-9 Activation1700 µM130.2 ± 36.3% of control[9]
BZP LN-18 (human glioblastoma)Caspase-3 Activation57 µM258.8 ± 76.4% of control
MDMA Differentiated SH-SY5Y cellsTUNEL Assay1000 µMIncreased apoptosis

Mechanisms of Neurotoxicity

This compound (Inferred from BZP)

The neurotoxic effects of BZP are believed to be mediated primarily through the induction of oxidative stress and mitochondrial dysfunction[6]. BZP has been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage, including DNA damage[1]. This oxidative stress can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death[1][9].

MDMA

The neurotoxicity of MDMA is multifactorial and predominantly targets serotonergic neurons[3]. Key mechanisms include:

  • Oxidative Stress: MDMA metabolism generates reactive oxygen and nitrogen species, leading to lipid peroxidation, protein oxidation, and DNA damage[2].

  • Mitochondrial Dysfunction: MDMA can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors[6].

  • Dopamine-Mediated Toxicity: MDMA-induced dopamine release into serotonergic terminals can lead to the formation of toxic dopamine-quinones, which contribute to the degeneration of serotonin neurons[3].

  • Excitotoxicity: Excessive glutamate (B1630785) release has also been implicated in MDMA-induced neuronal damage[2].

  • Hyperthermia: MDMA-induced hyperthermia can exacerbate all of the above neurotoxic mechanisms[2].

Experimental Protocols

In Vitro Cytotoxicity Assessment (LDH Release Assay)
  • Cell Culture: Human glioblastoma (LN-18) cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., BZP) for a specified duration (e.g., 24 hours).

  • LDH Measurement: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is quantified using a commercially available colorimetric assay kit.

  • Data Analysis: LDH activity in the medium is measured spectrophotometrically, and cytotoxicity is expressed as a percentage of the control (untreated cells).

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Cells (e.g., LN-18) are cultured and treated with the test compounds as described above.

  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader or fluorescence microscope.

  • Data Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates the level of ROS production[7].

Caspase Activity Assay
  • Cell Lysis: Following treatment, cells are lysed to release their contents.

  • Substrate Incubation: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3 or caspase-9).

  • Signal Detection: The cleavage of the substrate by the active caspase generates a fluorescent or colorimetric signal that is quantified using a plate reader.

  • Data Analysis: Caspase activity is expressed as a fold-change relative to untreated control cells.

Visualizations

MDMA_Neurotoxicity_Pathway MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Inhibition & Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibition Mitochondria Mitochondria MDMA->Mitochondria Impairment Dopamine Dopamine MDMA->Dopamine Increased Release Serotonin Serotonin SERT->Serotonin Increased Cytosolic 5-HT VMAT2->Serotonin Increased Cytosolic 5-HT ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Dopamine->ROS Metabolism to Quinones Apoptosis Apoptosis ROS->Apoptosis Induction Neuronal_Damage Serotonergic Neuron Damage Apoptosis->Neuronal_Damage In_Vitro_Neurotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, LN-18) Treatment Treat Cells with Compounds (Dose-Response & Time-Course) Cell_Culture->Treatment Compound_Prep Prepare Compound Solutions (BZP/MBZP or MDMA) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS, 8-OHdG) Treatment->Oxidative_Stress Apoptosis Apoptosis Assays (Caspase, TUNEL) Treatment->Apoptosis Data_Quant Data Quantification (e.g., Spectrophotometry, Fluorometry) Cytotoxicity->Data_Quant Oxidative_Stress->Data_Quant Apoptosis->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis

References

Cross-Reactivity of 1-Benzyl-4-methylpiperazine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing emergence of designer drugs presents a significant challenge to routine drugs-of-abuse screening. One such compound, 1-Benzyl-4-methylpiperazine (B4MP), a derivative of benzylpiperazine (BZP), poses a risk of producing false-positive results in immunoassays designed to detect amphetamines. This guide provides a comparative overview of the cross-reactivity of piperazine (B1678402) derivatives in commonly used amphetamine immunoassays, supported by available experimental data, to aid in the accurate interpretation of screening results.

Executive Summary

Immunoassays are a primary tool for rapid urine drug screening due to their speed and ease of use. However, the structural similarity between some designer drugs and common drugs of abuse can lead to significant cross-reactivity, resulting in erroneous positive findings. While specific quantitative data for this compound (B4MP) remains limited in publicly available literature, data from closely related piperazine compounds, particularly 1-Benzylpiperazine (BZP), indicate a tangible risk of interference with certain amphetamine immunoassays.

This guide summarizes the available data on the cross-reactivity of piperazine derivatives, outlines the principles of the immunoassay and confirmatory methods, and provides detailed experimental protocols for evaluating potential cross-reactivity.

Data on Piperazine Cross-Reactivity with Amphetamine Immunoassays

The following table summarizes findings from studies on the cross-reactivity of piperazine derivatives with various amphetamine immunoassays. It is important to note the absence of specific data for B4MP, necessitating reliance on data from structurally similar compounds.

CompoundImmunoassay PlatformConcentration TestedResult% Cross-Reactivity (if reported)Source
1-Benzylpiperazine (BZP)Syva 'RapidTest d.a.u.' for methamphetamine10 µg/mLPositiveNot Reported[1]
1-Benzylpiperazine (BZP)Syva 'RapidTest d.a.u.' for amphetamine100 µg/mLNegativeNot Reported[1]
1-Benzylpiperazine (BZP)EMIT d.a.u. (amphetamine equivalents)300 ng/mLPositive0.4%[2]
1-Benzylpiperazine (BZP)EMIT d.a.u. (amphetamine equivalents)12,000 ng/mLPositive1.3%[2]
1-Benzylpiperazine (BZP)AxSYM FPIANot specifiedNegativeNot Reported[2]
Piperazines (class)Siemens/Syva® EMIT®II Plus Amphetamines100 µg/mL43% positive rate for the classNot Reported for individual compounds[3]
m-chlorophenylpiperazine (mCPP)Thermo Scientific DRI AmphetaminesVariousPositiveNot Reported[4][5]

Note: The data for the Siemens/Syva® EMIT®II Plus Amphetamines assay on the piperazine class suggests a significant potential for cross-reactivity, though specific data for B4MP is not available in the cited abstract.[3]

Alternative Analytical Methods

Given the potential for false-positive results with immunoassays, confirmatory testing using more specific analytical methods is essential.

Analytical MethodPrincipleAbility to Distinguish B4MP from AmphetaminesAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and fragmentation patterns.Yes, provides definitive identification based on mass spectra.High specificity and sensitivity, considered a "gold standard" for confirmation.Requires more complex sample preparation, longer analysis time, and more expensive equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity and provides mass-to-charge ratio.Yes, offers high specificity and can differentiate isomers.High sensitivity and specificity, suitable for a wide range of compounds.Higher cost and complexity compared to immunoassays.

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for validating immunoassay performance. Below are detailed methodologies for key experiments.

Protocol 1: Immunoassay Cross-Reactivity Testing

Objective: To determine the concentration of a test compound (e.g., B4MP) that produces a positive result in an amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kit (e.g., EMIT, ELISA, FPIA)

  • Drug-free urine

  • Certified reference standard of the test compound (this compound)

  • Certified reference standard of the target analyte (e.g., d-amphetamine)

  • Microplate reader or appropriate analyzer

  • Calibrators and controls provided with the immunoassay kit

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).

  • Prepare a series of dilutions of the test compound in drug-free urine to achieve a range of concentrations.

  • Prepare calibrators and controls for the target analyte according to the manufacturer's instructions.

  • Perform the immunoassay on the prepared dilutions of the test compound, calibrators, and controls, following the kit's protocol.

  • Determine the lowest concentration of the test compound that produces a result equal to or greater than the assay cutoff.

  • (Optional) Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of target analyte at cutoff / Concentration of test compound producing a positive result) x 100

Protocol 2: Confirmatory Analysis using GC-MS

Objective: To definitively identify the presence of amphetamines and/or the test compound in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Extraction solvents (e.g., ethyl acetate, hexane)

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)

  • Internal standard

  • Certified reference standards of amphetamine and the test compound

Procedure:

  • Sample Preparation:

    • To a urine sample, add an internal standard.

    • Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent.

  • Derivatization:

    • Add the derivatizing agent to the extracted sample and heat to form a volatile derivative of the analyte.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Run the analysis using a validated temperature program and mass spectrometer settings.

  • Data Analysis:

    • Compare the retention time and mass spectrum of any detected peaks to those of the certified reference standards to confirm the identity of the compounds.

Visualizations

Signaling Pathway of a Competitive Immunoassay

cluster_reagents Assay Reagents cluster_reaction Competitive Binding Analyte Amphetamine or Cross-Reactant (B4MP) Bound_Complex Antibody-Analyte Complex Analyte->Bound_Complex Binds to Antibody Labeled_Analyte Enzyme-Labeled Amphetamine Labeled_Analyte->Bound_Complex Competes for Antibody Binding Unbound_Labeled Free Enzyme-Labeled Amphetamine Labeled_Analyte->Unbound_Labeled Antibody Anti-Amphetamine Antibody Antibody->Bound_Complex Product Colored Product (Signal) Unbound_Labeled->Product Reacts with Substrate Substrate Substrate->Product Start Start: Assess Cross-Reactivity Prepare_Samples Prepare Serial Dilutions of B4MP in Drug-Free Urine Start->Prepare_Samples Run_Immunoassay Perform Amphetamine Immunoassay Prepare_Samples->Run_Immunoassay Analyze_Results Determine Lowest Concentration for Positive Result Run_Immunoassay->Analyze_Results Decision Positive Result? Analyze_Results->Decision Report_Negative Report as Negative for Amphetamine Decision->Report_Negative No Report_Positive Report as Presumptive Positive for Amphetamine, Recommend Confirmatory Testing Decision->Report_Positive Yes Confirm_GCMS Confirm with GC-MS End End Confirm_GCMS->End Report_Negative->End Report_Positive->Confirm_GCMS Amphetamine Amphetamine (Target Analyte) BZP 1-Benzylpiperazine (BZP) Amphetamine->BZP Structural Similarity (Potential for Cross-Reactivity) B4MP This compound (B4MP) Amphetamine->B4MP Inferred Potential for Cross-Reactivity Piperazine_Core Piperazine Core Structure Piperazine_Core->BZP BZP->B4MP Structural Derivative

References

A Head-to-Head Comparison of the Stimulant Effects of MBZP and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stimulant properties of 1-methyl-4-benzylpiperazine (MBZP) and methamphetamine. Due to a lack of direct comparative studies on MBZP, this analysis relies on data from its parent compound, N-benzylpiperazine (BZP), which has been studied more extensively alongside methamphetamine. It is reported that MBZP has a slightly weaker stimulant effect than BZP.[1] Therefore, the data presented for BZP can be considered an approximate ceiling for the stimulant effects of MBZP.

Pharmacological Profile: A Tale of Two Stimulants

Both MBZP, through its parent compound BZP, and methamphetamine are central nervous system stimulants.[1][2] Their effects are primarily mediated by their interaction with monoaminergic systems, specifically those involving dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[3] While both substances produce classic stimulant effects, their potencies and subtle mechanisms of action differ. Methamphetamine is a potent releasing agent and reuptake inhibitor of dopamine and norepinephrine, with less pronounced effects on serotonin.[4] BZP also enhances the release of these neurotransmitters, but it is estimated to be about 10 times less potent than dextroamphetamine.[5] Animal studies have shown that BZP can substitute for methamphetamine in drug discrimination tests, suggesting overlapping subjective effects, though with a lower potency for BZP.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies comparing BZP and methamphetamine. This data provides a framework for understanding the relative stimulant effects.

Table 1: Locomotor Activity in Rats

CompoundDose Range (mg/kg, i.p.)Peak Effect on Locomotor ActivityReference
BZP 5.0 - 40.0Dose-dependent increase in hyperactivity.[7]
Methamphetamine 0.5 - 2.0Dose-dependent increase in hyperactivity.[7]

Table 2: Drug Discrimination in Rats (Methamphetamine-Trained)

Training Drug (Dose, mg/kg)Test CompoundFull Substitution (% Drug-Appropriate Responding)Reference
Methamphetamine (1.0)BZPYes[6]
Methamphetamine (1.0)MethamphetamineYes[8]

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the stimulant effects of the test compounds on spontaneous motor activity in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Apparatus: Locomotor activity is monitored in transparent polycarbonate cages equipped with infrared photobeam detectors to track horizontal and vertical movements.

  • Procedure:

    • Rats are habituated to the testing chambers for a set period (e.g., 60 minutes) before drug administration.

    • Animals are administered either vehicle (e.g., saline), BZP (doses ranging from 5.0 to 40.0 mg/kg, i.p.), or methamphetamine (doses ranging from 0.5 to 2.0 mg/kg, i.p.).[7]

    • Immediately following injection, locomotor activity is recorded for a specified duration (e.g., 120 minutes).

    • Data is collected in time bins (e.g., 5 minutes) to analyze the time course of the drug effects.

  • Data Analysis: The total number of beam breaks (horizontal and vertical activity) is quantified. Data are typically analyzed using ANOVA to determine significant differences between treatment groups.

Drug Discrimination Assay

Objective: To assess the interoceptive (subjective) effects of the test compounds in rats trained to discriminate methamphetamine from vehicle.

Methodology:

  • Animals: Male Wistar rats are food-restricted to maintain 85-90% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Procedure:

    • Training: Rats are trained to press one lever ("drug lever") after an injection of methamphetamine (1.0 mg/kg, i.p.) and another lever ("saline lever") after an injection of saline to receive a food reward. Training continues until they reliably respond on the correct lever.

    • Testing: Once trained, rats are tested with various doses of BZP or methamphetamine.

    • On test days, after injection with the test compound, the rat is placed in the chamber, and the percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: The primary dependent measures are the percentage of responses on the drug-associated lever and the rate of responding. Full substitution is generally defined as ≥80% of responses on the drug lever.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron meth Methamphetamine dat Dopamine Transporter (DAT) meth->dat Inhibits & Reverses vmat2 VMAT2 meth->vmat2 Inhibits mbzp MBZP (via BZP) mbzp->dat Inhibits & Reverses (Weaker than Meth) mbzp->vmat2 Inhibits (Weaker than Meth) da_synapse Dopamine dat->da_synapse Reuptake da_vesicle Dopamine Vesicle da_vesicle->da_synapse Release da_receptor Dopamine Receptor da_synapse->da_receptor Binds downstream Downstream Signaling (Stimulant Effects) da_receptor->downstream Activates G start Start habituation Habituation to Testing Chamber start->habituation injection Drug Administration (MBZP, Meth, or Vehicle) habituation->injection recording Record Locomotor Activity injection->recording analysis Data Analysis (ANOVA) recording->analysis end End analysis->end

References

A Comparative Analysis of the Behavioral Effects of 1-Benzyl-4-methylpiperazine in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of 1-Benzyl-4-methylpiperazine (BZMP) and its structural analogs in a mouse model. The data presented is intended to inform research and drug development by offering a clear, objective overview of the psychostimulant and behavioral properties of these compounds. This analysis is based on available experimental data for closely related piperazine (B1678402) derivatives, primarily 1-Benzylpiperazine (BZP), due to the limited specific data on the 4-methylated variant.

Summary of Behavioral Effects

Substituted piperazines, including BZMP, are known for their stimulant properties, primarily mediated through their interaction with dopaminergic and serotonergic systems.[1] The behavioral profile of these compounds in mice is often characterized by increased locomotor activity and, in some cases, hallucinogen-like responses.

Quantitative Data Comparison

The following tables summarize the dose-dependent effects of BZP and comparator compounds on key behavioral measures in mice.

Table 1: Effects on Locomotor Activity

CompoundDose (mg/kg)Route of AdministrationChange in Locomotor ActivityCitation
1-Benzylpiperazine (BZP) 30.0i.p.~2-fold increase compared to saline
100.0i.p.~3.5-fold increase compared to saline[2]
1-(3-trifluoromethylphenyl) piperazine (TFMPP) 1.0 - 10.0i.p.Dose-dependent decrease[2]
meta-Chlorophenylpiperazine (m-CPP) Not specifiedi.p.Decrease in locomotor activity[2]
MDMA 3.0 - 30.0i.p.Dose-dependent increase

Table 2: Head-Twitch Response (HTR)

CompoundDose (mg/kg)Route of AdministrationHead-Twitch ResponseCitation
1-Benzylpiperazine (BZP) 1.0 - 30.0i.p.No significant response[2]
1-(3-trifluoromethylphenyl) piperazine (TFMPP) 10.0i.p.Moderate and significant increase[2]
meta-Chlorophenylpiperazine (m-CPP) Not specifiedi.p.No significant response[2]

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a compound on spontaneous motor activity.

Apparatus:

  • Clear acrylic plastic boxes (40 cm L x 40 cm W x 30 cm H) equipped with infrared photobeams to detect movement.

  • The chambers are placed in a sound-attenuating, ventilated enclosure.

Procedure:

  • Habituation: Mice are habituated to the testing room and handling for at least 3 days prior to the experiment. On the day before testing, mice are placed in the locomotor activity chambers for a 60-minute habituation session after a saline injection.

  • Drug Administration: On the test day, mice are weighed and administered the test compound (e.g., BZP, TFMPP, m-CPP, or vehicle) via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, each mouse is placed individually into a locomotor activity chamber.

  • Data Collection: Locomotor activity (ambulatory counts, stereotypy, etc.) is recorded continuously for a set period, typically 60 to 120 minutes. Data is often analyzed in 5 or 10-minute bins to observe the time course of the drug's effect.

  • Data Analysis: The total number of beam breaks (ambulations) over the entire session is compared between drug-treated and vehicle-treated groups using ANOVA, followed by post-hoc tests for individual dose comparisons.

Head-Twitch Response (HTR) Assay

Objective: To screen for potential hallucinogenic-like effects, which are often mediated by serotonin (B10506) 5-HT2A receptor activation.

Apparatus:

  • A small, clear observation cage (e.g., 15.24 cm x 25.40 cm x 12.70 cm Plexiglas mouse cage).[2]

  • For automated detection, a head-mounted magnet and a magnetometer coil can be used.

Procedure:

  • Drug Administration: Mice are removed from their home cage, weighed, and injected with the test compound or vehicle.

  • Observation: Immediately after injection, the mouse is placed into the observation cage.

  • Data Collection: The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer for a predetermined period, typically 10 to 30 minutes. Automated systems can also be employed for more objective and continuous measurement.

  • Data Analysis: The total number of head twitches is compared between the different treatment groups using a one-way ANOVA.

Signaling Pathways and Experimental Workflow

The behavioral effects of piperazine derivatives are primarily attributed to their interaction with the dopaminergic and serotonergic neurotransmitter systems. BZP, for instance, enhances the release of dopamine (B1211576) and, to a lesser extent, serotonin and norepinephrine.[1]

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Behavioral Testing cluster_analysis Data Analysis animal_housing Animal Housing (Controlled Environment) habituation Habituation to Handling and Test Environment animal_housing->habituation drug_admin Drug Administration (BZMP, Alternatives, Vehicle) habituation->drug_admin locomotor Locomotor Activity Assay drug_admin->locomotor htr Head-Twitch Response Assay drug_admin->htr data_collection Data Collection (Automated & Observational) locomotor->data_collection htr->data_collection stat_analysis Statistical Analysis (ANOVA, Post-hoc tests) data_collection->stat_analysis results Comparative Results stat_analysis->results

Experimental workflow for assessing behavioral effects.

signaling_pathways cluster_dopaminergic Dopaminergic Synapse cluster_serotonergic Serotonergic Synapse pre_da Presynaptic Neuron Dopamine (DA) post_da Postsynaptic Neuron D1/D2 Receptors pre_da->post_da DA Release post_da->pre_da Reuptake dat DAT dat->pre_da bzmp_da BZMP bzmp_da->pre_da Enhances Release bzmp_da->dat Blocks pre_5ht Presynaptic Neuron Serotonin (5-HT) post_5ht Postsynaptic Neuron 5-HT Receptors pre_5ht->post_5ht 5-HT Release post_5ht->pre_5ht Reuptake sert SERT sert->pre_5ht bzmp_5ht BZMP bzmp_5ht->sert Blocks

Simplified signaling pathways of BZMP action.

Conclusion

The available data on BZP, as a proxy for BZMP, indicates clear stimulant effects in a mouse model, characterized by a dose-dependent increase in locomotor activity. In contrast to compounds like TFMPP, it does not appear to induce a significant head-twitch response, suggesting a lower potential for hallucinogen-like effects mediated by the 5-HT2A receptor. The primary mechanism of action for BZP-like compounds is the enhancement of dopaminergic neurotransmission, with a secondary effect on the serotonergic system. This profile distinguishes it from other piperazine derivatives such as TFMPP, which primarily affects the serotonergic system and tends to decrease locomotor activity. These comparative data are crucial for understanding the structure-activity relationships within this class of compounds and for guiding future drug development and research into their therapeutic and abuse potential.

References

Comparative study of the metabolism of different piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, enzymatic kinetics, and experimental protocols for the analysis of various piperazine (B1678402) derivatives. This guide provides a comparative analysis of key piperazine-based drugs, including trazodone (B27368), aripiprazole (B633), and olanzapine (B1677200), supported by experimental data and visualized pathways.

The piperazine ring is a common scaffold in a multitude of clinically significant drugs, particularly those targeting the central nervous system. Understanding the metabolic fate of these piperazine derivatives is crucial for drug development, as metabolism significantly influences their efficacy, safety, and potential for drug-drug interactions. This guide presents a comparative overview of the metabolism of several widely used piperazine-containing drugs, with a focus on the enzymatic pathways and kinetic parameters that govern their biotransformation.

Comparative Metabolic Profiles of Piperazine Derivatives

The metabolism of piperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. The specific isoforms involved and the resulting metabolites vary depending on the substituents on the piperazine ring and the overall chemical structure of the drug.

Table 1: Key Cytochrome P450 Enzymes Involved in the Metabolism of Selected Piperazine Derivatives

DrugPrimary CYP EnzymesMajor Metabolites
Trazodone CYP3A4[1][2][3][4][5]m-chlorophenylpiperazine (mCPP)[1][2][3][4][5]
Aripiprazole CYP2D6, CYP3A4[6][7][8][9]Dehydro-aripiprazole[6][7]
Olanzapine CYP1A2, CYP2D6[10][11][12][13][14]4'-N-desmethylolanzapine, 2-hydroxymethylolanzapine
Perazine (B1214570) CYP1A2, CYP3A4, CYP2C19[15]Perazine-5-sulphoxide, N-desmethylperazine[15]
1-(2-pyrimidinyl)-piperazine (1-PP) CYP2D6[16]5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP)[16]

Table 2: Comparative Metabolic Kinetic Parameters of Piperazine Derivatives

Drug/MetaboliteEnzymeMetabolic ReactionKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
1-(2-pyrimidinyl)-piperazine (1-PP) CYP2D65-hydroxylation171[16]313[16]1.83

Note: Comprehensive and directly comparable kinetic data for all listed piperazine derivatives is limited in the publicly available literature. The data for 1-PP is provided as an example of the type of quantitative comparison that is valuable in metabolic studies.

Key Metabolic Pathways and Signaling Interactions

The therapeutic and adverse effects of many piperazine derivatives are linked to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Understanding the signaling pathways associated with these receptors is essential for elucidating their mechanism of action.

Dopamine D2 Receptor Signaling

Atypical antipsychotics, many of which are piperazine derivatives, act as antagonists or partial agonists at the dopamine D2 receptor. This interaction modulates downstream signaling cascades, primarily through Gαi/o protein coupling, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[17][18]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o βγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA_active->Cellular_Response phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

Many atypical antipsychotics also exhibit high affinity for the serotonin 5-HT2A receptor, often acting as antagonists. The 5-HT2A receptor is coupled to the Gαq signal transduction pathway.[19][20] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium.[19][20]

HT2A_Signaling cluster_membrane Cell Membrane HT2A Serotonin 5-HT2A Receptor Gq_protein Gαq βγ HT2A->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to Serotonin Serotonin Serotonin->HT2A binds PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (inactive) DAG->PKC activates PKC_active Protein Kinase C (active) Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) PKC_active->Cellular_Response phosphorylates targets CYP_Inhibition_Workflow A Prepare Reagents (Test Compound, Microsomes, Probe Substrates, NADPH) B Incubation Setup (Buffer, Microsomes, Test Compound) A->B C Pre-incubation (37°C, 5-10 min) B->C D Initiate Reaction (Add NADPH) C->D E Incubation (37°C, 10-30 min) D->E F Terminate Reaction (Cold Acetonitrile + IS) E->F G Centrifugation F->G H Supernatant Transfer G->H I LC-MS/MS Analysis H->I J Data Analysis (% Inhibition, IC50) I->J Metabolite_ID_Workflow A In Vitro Incubation Sample B UPLC Separation A->B C QTOF-MS Analysis (Full Scan MS & MS/MS) B->C D Data Processing Software C->D E Peak Detection & Alignment D->E F Control Sample Comparison D->F G Metabolite Prediction D->G H Peak Matching (Accurate Mass, Isotope Pattern) E->H F->H G->H I MS/MS Spectra Interpretation H->I J Metabolite Structure Elucidation I->J

References

Inter-laboratory Validation of 1-Benzyl-4-methylpiperazine Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of piperazine (B1678402) derivatives is predominantly achieved through chromatographic techniques coupled with mass spectrometry.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods for the identification and analysis of these compounds.[1][3][4][5][6] The validation of analytical methods is crucial to ensure reliable and reproducible results.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize typical performance characteristics for the analysis of piperazine derivatives, which are indicative of the expected performance for 1-Benzyl-4-methylpiperazine analytical standards.

Table 1: Performance Characteristics of GC-MS for Piperazine Analysis

Parameter1-Benzylpiperazine (B3395278) (BZP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)Reference
Linearity Range 0.1 - 1.0 mg/mL0.1 - 1.0 mg/mL[3]
Correlation Coefficient (r²) >0.999>0.999[3]
Precision (%RSD) 1.3% C.V.1.3% C.V.[3]
Accuracy (% Recovery) -1.38%-3.22%[3]

Table 2: Performance Characteristics of LC-MS/MS for Piperazine Analysis

Parameter1-Benzylpiperazine (BZP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)Reference
Linearity Range 0.085 - 8.65 ng/mg (in hair)1 - 50 ng/mL (in plasma)[7][8]
Correlation Coefficient (r²) ≥ 0.99> 0.99[7][8]
Lower Limit of Quantification (LLOQ) 0.085 ng/mg5 ng/mL[7][8]
Intra-day Precision (%RSD) ≤10%<5%[7][8]
Inter-day Precision (%RSD) ≤10%<10%[7][8]
Accuracy ->90%[7]
Extraction Efficiency 78% - 91%-[8]

Table 3: Stability of Piperazine Derivatives in Biological Matrices (Stored for 14 days) [9]

CompoundMatrixStorage Temperature (°C)Stability
N-benzylpiperazine Whole Blood-20Stable
4Stable
22Stable
Serum-20Stable
4Stable
22Stable
Urine-20Stable
4Stable
22Stable
1-[3-(trifluoromethyl)phenyl]piperazine Whole Blood-20Stable
4Stable
22Stable
Serum-20Stable
4Stable
22Stable
Urine-20Stable
4Stable
22Stable

An analytical reference standard of this compound (as hydrochloride) is reported to have a stability of at least 5 years.[10]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results across different laboratories.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for the analysis of piperazine derivatives.[3]

1. Sample Preparation:

  • Accurately weigh approximately 5.0 mg of the powdered sample.

  • Dissolve in 1.5 mL of methanol. For quantitative analysis, an internal standard (e.g., nortriptyline (B1679971) at 0.6 mg/mL) can be added to the methanol.[3]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent GCMS 6890N or equivalent.[3]

  • Column: Agilent HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m length, 250 µm i.d., 0.25 µm film thickness).[3]

  • Injector Temperature: 250°C.[3]

  • Interface Temperature: 280°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 150°C for 1 min.

    • Ramp to 220°C at 10°C/min.

    • Ramp to 290°C at 90°C/min and hold for 2.30 min.[3]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[3]

  • Ionization Mode: Electron Ionization (EI) at 70eV.[3]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on methods developed for the quantification of BZP and other piperazines in biological matrices.[7][8]

1. Sample Preparation (from plasma):

  • To a plasma sample, add an appropriate deuterated internal standard (e.g., BZP-d7).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to separate the supernatant.

  • The supernatant can be further diluted or directly injected.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 analytical column.[7]

  • Mobile Phase: A gradient mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Visualizations

The following diagrams illustrate the typical workflows for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol (+ Internal Standard) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identification by Mass Spectrum Detect->Identify Quantify Quantification Identify->Quantify LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Detection (MRM) Ionize->Detect Identify Identification by Transitions Detect->Identify Quantify Quantification Identify->Quantify

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-4-methylpiperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 1-Benzyl-4-methylpiperazine, a piperazine (B1678402) derivative, necessitates careful handling due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Based on available safety data sheets, this compound and its salts are classified as hazardous materials.[1] The primary hazards include skin irritation and serious eye damage.[1] Some forms of the compound may be flammable liquids and vapors, causing severe skin burns and being harmful if inhaled.[2] Therefore, all waste containing this compound must be treated as hazardous.[3][4]

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
FlammabilityCan be a flammable liquid and vapor.[2]
Acute Toxicity (Inhalation)May be harmful if inhaled.[2]

Experimental Protocol for Proper Disposal

The following protocol outlines the systematic steps for the safe disposal of this compound waste.

1. Waste Segregation:

  • Proper segregation is the cornerstone of safe chemical waste management.[5]

  • Classify this compound waste as non-halogenated organic waste.[6]

  • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[6]

  • Keep solid waste (e.g., contaminated consumables like weighing paper and pipette tips) separate from liquid waste solutions containing the compound.[5][6]

2. Waste Collection and Containerization:

  • Select a container that is chemically compatible with this compound and any solvents used.[5][7] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7]

  • Carefully transfer waste into the designated container. For solids, minimize dust generation.[6]

  • All materials contaminated with this compound, including PPE, must be disposed of as hazardous waste in the same container.[6]

  • Do not overfill waste containers.[5]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and list any other constituents, such as solvents.[6] Do not use abbreviations.[8]

  • Include appropriate hazard warnings or pictograms that reflect the information on the safety data sheet.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area.[6]

  • This storage area should be cool, dry, and away from incompatible materials.[6][9]

  • Hazardous waste should be accumulated at or near the point of generation under the control of laboratory personnel.[7]

5. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal service.[6][8]

  • Never dispose of this compound down the sink or in the regular trash. [7][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[8]

6. Spill Management:

  • In the event of a spill, it should be treated as hazardous waste.[4]

  • The spilled chemical and any materials used for cleanup (e.g., absorbent materials) must also be disposed of as hazardous waste.[3][4]

  • For small spills, use an inert absorbent material like vermiculite (B1170534) or sand, collect it, and place it in the hazardous waste container.

7. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded as regular trash.[3]

  • A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[3][10]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[10]

  • After decontamination, deface the original labels on the container before disposal.[3]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation and Handling cluster_collection Collection and Storage cluster_disposal Final Disposal cluster_contingency Contingency start Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill segregation Segregate Waste: - Non-halogenated organic - Avoid incompatibles - Separate solids and liquids ppe->segregation container Use a Labeled, Compatible, and Sealed Hazardous Waste Container segregation->container storage Store in a Designated, Ventilated, and Secure Secondary Containment Area container->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs disposal_service Licensed Hazardous Waste Disposal Service ehs->disposal_service end Proper and Compliant Disposal disposal_service->end cleanup Clean with Inert Absorbent spill->cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->container

References

Personal protective equipment for handling 1-Benzyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-4-methylpiperazine (MBZP). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation.[1] Inhalation may also be harmful.[2] It is crucial to handle this compound with appropriate care to avoid exposure.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure.[3] The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RequirementsPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of after contact with the substance.[2][3]To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles that meet EN166, ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing.[1][3]To protect eyes from splashes and airborne particles.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended.[1][3]To protect the skin from accidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area, ideally within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][2]To prevent the inhalation of dust or vapors.

Operational and Disposal Plan

I. Engineering Controls and Safe Handling

  • Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing: When weighing or transferring the solid material, care should be taken to avoid the creation of dust.[2][4]

  • Reactions: Ensure all glassware is securely clamped. If a reaction has the potential to be exothermic or splash, a blast shield must be used.

  • Post-Handling: After handling, thoroughly wash hands and any other exposed skin.[1] Decontaminate all work surfaces to prevent secondary exposure.

II. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][5]

III. Spill and Leak Procedures

  • Immediate Action: Evacuate personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Containment: Wear appropriate PPE.[2] Sweep up the spilled solid material, place it in a bag or suitable, closed container, and hold for waste disposal.[2] Avoid raising dust.[2]

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[2]

IV. Waste Disposal

  • Waste Categorization: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[3]

  • Waste Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed container.[3]

    • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.[3]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[3]

  • Disposal: All this compound waste must be disposed of in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in regular trash.[3]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh and Transfer Carefully C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F I Segregate Hazardous Waste E->I G Remove PPE F->G H Wash Hands Thoroughly G->H J Label Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.